Technical Documentation Center

3-Ethyl-L-aspartic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Ethyl-L-aspartic acid
  • CAS: 15383-88-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of N-Ethyl-L-aspartic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the core physicochemical properties of N-Ethyl-L-aspartic acid. Given the specificity of this N-al...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core physicochemical properties of N-Ethyl-L-aspartic acid. Given the specificity of this N-alkylated amino acid, this document synthesizes foundational data, predictive insights based on analogous compounds, and robust experimental protocols to empower researchers in their scientific endeavors. The focus is on providing not just data, but the scientific rationale behind the expected properties and the methodologies for their empirical validation.

Molecular Identity and Structural Elucidation

N-Ethyl-L-aspartic acid is a derivative of the proteinogenic amino acid L-aspartic acid, featuring an ethyl group substitution on the alpha-amino group. This modification significantly alters the molecule's physicochemical profile compared to its parent compound.

  • Systematic Name: (2S)-2-(ethylamino)butanedioic acid

  • Common Name: N-Ethyl-L-aspartic acid

  • CAS Number: 77270-88-3[1]

  • Molecular Formula: C₆H₁₁NO₄[1]

  • Molecular Weight: 161.16 g/mol [1]

The introduction of the ethyl group increases the molecule's lipophilicity and steric bulk around the chiral center, which has direct implications for its solubility, acidity, and interactions with biological systems.

N_Ethyl_L_Aspartic_Acid_Structure cluster_main cluster_chiral C1 HOOC C2 CH C2->C1 C3 CH₂ C2->C3 N NH C2->N chiral_H H C2->chiral_H C4 COOH C3->C4 Et CH₂CH₃ N->Et

Caption: 2D Structure of N-Ethyl-L-aspartic acid.

Synthesis and Purification Overview

While a specific, optimized synthesis for N-Ethyl-L-aspartic acid is not widely published, its preparation can be achieved through established methods for N-alkylation of unprotected amino acids. A common and effective approach is direct N-alkylation using an alcohol in the presence of a suitable catalyst.[2] This "hydrogen borrowing" method is advantageous as it often avoids the need for protecting groups.

An alternative, classical approach involves reductive amination, where L-aspartic acid is reacted with acetaldehyde in the presence of a reducing agent like sodium cyanoborohydride.

Purification Strategy: Purification of the final product is critical. Due to the polar nature of the compound, ion-exchange chromatography is the gold standard for separating the desired N-ethyl product from unreacted L-aspartic acid and any potential over-alkylated byproducts.[3] Purity can then be assessed using High-Performance Liquid Chromatography (HPLC).

Synthesis_Workflow Start L-Aspartic Acid + Ethanol Reaction Catalytic N-Alkylation (e.g., Shvo's Catalyst) Start->Reaction Quench Reaction Quench & Solvent Removal Reaction->Quench Crude Crude Product Mixture Quench->Crude Purification Ion-Exchange Chromatography Crude->Purification Analysis Purity Analysis (HPLC) Purification->Analysis Final Pure N-Ethyl-L-aspartic Acid Analysis->Final

Caption: General workflow for synthesis and purification.

Core Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of N-Ethyl-L-aspartic acid. Predictions are based on the known values for L-aspartic acid and the expected influence of N-alkylation.

PropertyL-Aspartic Acid (Reference)N-Ethyl-L-aspartic Acid (Predicted/Known)Rationale / Comments
Molecular Weight 133.10 g/mol [4]161.16 g/mol [1]Addition of a C₂H₄ group.
Melting Point ~270 °C (decomposes)[4]To be determined experimentally.Expected to differ from L-aspartic acid due to changes in crystal lattice energy.
Aqueous Solubility 4.5 g/L (at 25 °C)[4]Lower than L-aspartic acid.The ethyl group increases hydrophobicity, reducing favorable interactions with water.[5][6]
Organic Solvent Solubility Insoluble in ethanol, ether.[7]Increased solubility in polar organic solvents.The increased lipophilicity enhances solubility in solvents like methanol, ethanol, and DMSO.[2]
pKa₁ (α-carboxyl) ~1.99[4]~2.0 - 2.2Minimal change expected as the inductive effect of the N-ethyl group is distant.
pKa₂ (β-carboxyl) ~3.90[4]~3.8 - 4.0Minimal change expected.
pKa₃ (amino) ~9.90[4]~10.5 - 11.0The electron-donating ethyl group increases the basicity of the nitrogen, thus raising the pKa.
Isoelectric Point (pI) ~2.77~3.0 - 3.1Calculated as (pKa₁ + pKa₂)/2. A slight increase is predicted due to the minor inductive effect on the carboxyl groups.

Analytical Characterization and Protocols

Accurate characterization is paramount for any research application. The following section details the key analytical techniques and provides foundational experimental protocols.

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography is essential for determining the purity of N-Ethyl-L-aspartic acid. Due to the high polarity of amino acids, standard reversed-phase (RP-HPLC) methods are often ineffective without derivatization.

Causality in Method Selection:

  • Without Derivatization: Hydrophilic Interaction Liquid Chromatography (HILIC) is a superior choice. It uses a polar stationary phase and a high organic content mobile phase, allowing for the retention of polar analytes like N-Ethyl-L-aspartic acid.

  • With Derivatization: Pre-column derivatization with reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) renders the molecule fluorescent and more hydrophobic, enabling sensitive detection and separation on standard C18 columns.[][9]

Experimental Protocol: HILIC-HPLC for Purity Assessment

  • Column: SeQuant ZIC-HILIC (150 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: 20 mM Ammonium Acetate in Water, pH 5.5.

  • Gradient: 80% A to 40% A over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for universal detection, or UV at 210 nm.

  • Sample Preparation: Dissolve the sample accurately in a 50:50 mixture of acetonitrile and water to a concentration of ~1 mg/mL.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for structural confirmation.

  • ¹H NMR (in D₂O): Expected signals would include a triplet and quartet for the ethyl group (CH₃ ~1.2 ppm, CH₂ ~3.1 ppm), and multiplets for the aspartic acid backbone protons (α-CH and β-CH₂). The chemical shifts will be pH-dependent.

  • ¹³C NMR (in D₂O): Distinct signals are expected for the two carboxyl carbons (~175-180 ppm), the α-carbon (~55 ppm), the β-carbon (~38 ppm), and the two carbons of the ethyl group (~45 ppm and ~15 ppm).[10]

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Technique: Electrospray Ionization (ESI) is ideal for this polar molecule.

  • Expected Ions: In positive mode, [M+H]⁺ at m/z 162.07. In negative mode, [M-H]⁻ at m/z 160.06.

  • Fragmentation: Tandem MS (MS/MS) would likely show characteristic losses of water (H₂O) and carbon dioxide (CO₂) from the carboxyl groups, and fragmentation of the ethyl-amino linkage.[11]

Analytical_Workflow Sample N-Ethyl-L-aspartic Acid Sample Purity Purity Check (HILIC-HPLC) Sample->Purity Structure Structural Confirmation Purity->Structure NMR ¹H and ¹³C NMR Structure->NMR MS High-Resolution MS (ESI-QTOF) Structure->MS Identity Confirmed Identity and Purity NMR->Identity MS->Identity

Caption: A self-validating analytical workflow for characterization.

Determination of Acidity (pKa)

The pKa values are critical for understanding the ionization state of the molecule at a given pH, which influences solubility, lipophilicity, and receptor binding.

Trustworthiness of the Protocol: Potentiometric titration is a highly reliable and direct method for pKa determination. The process involves monitoring the pH of a solution of the analyte as a titrant (strong acid or base) is added incrementally. The inflection points in the resulting titration curve correspond to the pKa values.

Experimental Protocol: Potentiometric Titration

  • Preparation: Prepare an aqueous solution of N-Ethyl-L-aspartic acid of known concentration (e.g., 10 mM) in deionized water, maintaining a constant ionic strength with a background electrolyte (e.g., 0.1 M KCl).

  • Titration (Base): Calibrate a pH meter with standard buffers. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition.

  • Titration (Acid): In a separate experiment, titrate a fresh sample solution with a standardized strong acid (e.g., 0.1 M HCl).

  • Data Analysis: Plot pH versus the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points. For more accuracy, use derivative plots (dpH/dV) to precisely locate the equivalence points.

Applications in Research and Drug Development

As a modified amino acid, N-Ethyl-L-aspartic acid serves as a valuable tool for researchers:

  • Peptide Synthesis: Incorporation into peptides can increase metabolic stability and modify the peptide's conformational properties.

  • Neuroscience Research: As an analogue of L-aspartate, an excitatory neurotransmitter, it can be used to probe the structure-activity relationships of glutamate receptors.[12]

  • Drug Development: It can serve as a scaffold or building block for the synthesis of novel small molecule therapeutics. The ethyl group can be used to tune the lipophilicity and pharmacokinetic properties of a lead compound.

References

  • Fridman, M., Kfuch, M., & Gilon, C. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science, 358(6368), 1283-1287. Available at: [Link]

  • Organic Syntheses. (1950). dl-aspartic acid. Org. Synth., 30, 7. Available at: [Link]

  • Andreae, W. A., & Good, N. E. (1957). THE SYNTHESIS OF INDOLE-3-ACETYL-D,L-ASPARTIC ACID AND RELATED COMPOUNDS. Canadian Journal of Chemistry, 35(2), 149-153. Available at: [Link]

  • Shimadzu. Analytical Methods for Amino Acids. Available at: [Link]

  • Nagai, A., Shiraki, K., & Soga, K. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Cell and Developmental Biology, 9, 691052. Available at: [Link]

  • Zapsalis, C. (1968). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 65065, N-Acetyl-L-Aspartic Acid. Available at: [Link]

  • ACS Publications. (2024). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Veuthey, J. L., et al. (2019). Analytical strategies for the determination of amino acids: Past, present and future trends. Journal of Chromatography B, 1136, 121819. Available at: [Link]

  • Xu, W., et al. (2020). Analytical methods for amino acid determination in organisms. Amino Acids, 52, 1071–1088. Available at: [Link]

  • Fujiki, Y., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(24), 7563. Available at: [Link]

  • Ferreira, L. A., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. Journal of Chemical & Engineering Data, 67(6), 1546–1554. Available at: [Link]

  • DeCorte, J., et al. (2022). Interpretable deep-learning pKa prediction for small molecule drugs via atomic sensitivity analysis. ChemRxiv. Available at: [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-319. Available at: [Link]

  • Götz, D. B., et al. (2020). Catalytic Site pKa Values of Aspartic, Cysteine, and Serine Proteases: Constant pH MD Simulations. Journal of Chemical Information and Modeling, 60(5), 2634-2646. Available at: [Link]

  • Pharmaffiliates. L-Aspartic Acid-d3. Available at: [Link]

  • Roy, M. C., et al. (2021). Aspartic Acid Isomerization Characterized by High Definition Mass Spectrometry Significantly Alters the Bioactivity of a Novel Toxin from Poecilotheria. Toxins, 13(1), 53. Available at: [Link]

  • The Royal Society of Chemistry. (2017). S1 L-Aspartate Links for Stable Sodium Metal-Organic Frameworks. Available at: [Link]

  • PeerJ Preprints. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Available at: [Link]

  • ResearchGate. (1964). IMPROVED SYNTHESIS OF N-ALKYL-ASPARTIC ACIDS. Available at: [Link]

  • NIST. L-Aspartic acid, 3TMS derivative. NIST Chemistry WebBook. Available at: [Link]

  • Nihro, Y., et al. (1992). A Simple Efficient Synthesis and Biological Evaluation of 3-O-ethylascorbic Acid. Yakugaku Zasshi, 112(8), 548-554. Available at: [Link]

  • MassBank. L-Aspartic acid; LC-ESI-QTOF; MS2. Available at: [Link]

  • NIST. Aspartic acid. NIST Chemistry WebBook. Available at: [Link]

  • Inxight Drugs. N-ETHYL-L-ASPARTIC ACID. Available at: [Link]

  • Wikipedia. Aspartic acid. Available at: [Link]

  • NIST. L-Aspartic acid, 3TMS derivative. NIST Chemistry WebBook. Available at: [Link]

  • Google Patents. (1950). Synthesis of aspartic acid.
  • ResearchGate. (2021). Product ion spectra and fragmentation patterns of (A) L-aspartic acid,... Available at: [Link]

  • ResearchGate. (2000). Properties and synthesis of poly(aspartic acid) and its derivatives. Available at: [Link]

  • BMRB. L-Aspartic Acid. Available at: [Link]

  • RSC Publishing. (2023). Developing a green and efficient biosynthesis system for l-aspartic acid by addressing enzyme imbalance and catalysis-extraction circulation processes. Green Chemistry. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. L-aspartic acid. Available at: [Link]

  • Biocompare. L-Aspartic acid. Available at: [Link]

  • ResearchGate. (2018). 13 C-NMR Data of l-Aspartic Acid and l-Aspartic acid Ln 3+ Complexes δ (ppm). Available at: [Link]

Sources

Exploratory

Unlocking New Vistas in Glutamate Transporter Research: A Technical Guide to the Potential of 3-Ethyl-L-aspartic Acid

Foreword: Charting a New Course in Neuromodulation For researchers, scientists, and drug development professionals dedicated to unraveling the complexities of the central nervous system, glutamate transporters represent...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting a New Course in Neuromodulation

For researchers, scientists, and drug development professionals dedicated to unraveling the complexities of the central nervous system, glutamate transporters represent a pivotal area of investigation. These proteins are the diligent housekeepers of the synaptic environment, meticulously regulating extracellular glutamate levels to ensure precise neurotransmission and prevent the devastating consequences of excitotoxicity. The pursuit of novel molecular tools to dissect the function and dysfunction of these transporters is relentless. This guide introduces a promising, albeit currently under-characterized, molecule: 3-Ethyl-L-aspartic acid. While direct, comprehensive data on this specific compound remains nascent in publicly available literature, its structural similarity to known modulators of Excitatory Amino Acid Transporters (EAATs) positions it as a molecule of significant interest. This document will, therefore, serve as a technical guide to its potential, providing a robust framework for its synthesis, characterization, and application in glutamate transporter studies, grounded in the established pharmacology of related aspartic acid analogs.

The Central Role of Glutamate Transporters in Neurological Function

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, integral to learning, memory, and synaptic plasticity. Its actions are terminated by rapid removal from the synaptic cleft by a family of sodium-dependent glutamate transporters, also known as Excitatory Amino Acid Transporters (EAATs). There are five subtypes, EAAT1 through EAAT5, each with a distinct distribution and physiological role.

Glial transporters, particularly EAAT1 (GLAST) and EAAT2 (GLT-1), are responsible for the bulk of glutamate uptake in the brain, making them critical for preventing glutamate-induced neurotoxicity. Neuronal transporters, such as EAAT3 (EAAC1), also play significant roles in modulating synaptic transmission. The transport process is electrogenic, involving the co-transport of three Na⁺ ions and one H⁺ ion, and the counter-transport of one K⁺ ion for each glutamate or aspartate molecule. This ion-coupling allows for the transport of glutamate against a steep concentration gradient.

Given their crucial role, the dysfunction of EAATs has been implicated in a host of neurological and psychiatric disorders, including amyotrophic lateral sclerosis (ALS), epilepsy, stroke, and schizophrenia. Consequently, the development of subtype-selective ligands for EAATs is a key objective in neuroscience drug discovery.

3-Ethyl-L-aspartic Acid: A Molecule of Untapped Potential

L-aspartic acid, an endogenous amino acid, is a natural substrate for EAATs. Chemical modification of the aspartate scaffold has yielded a range of valuable pharmacological tools. A particularly fruitful avenue of research has been the substitution at the C-3 position of the aspartate backbone. This has led to the development of potent EAAT inhibitors, such as the widely used non-transportable blocker DL-threo-β-benzyloxyaspartic acid (TBOA).

Inferred Pharmacological Profile

Based on studies of other 3-substituted aspartate analogs, it is plausible that 3-Ethyl-L-aspartic acid could act as either a competitive inhibitor or a transportable substrate of EAATs. The size and lipophilicity of the ethyl group will be critical determinants of its activity. It may exhibit selectivity for certain EAAT subtypes, a highly desirable characteristic for a research tool. The primary hypothesis is that 3-Ethyl-L-aspartic acid will interact with the glutamate/aspartate binding site of EAATs.

Synthesis of 3-Ethyl-L-aspartic Acid: A Proposed Pathway

A robust synthesis of 3-Ethyl-L-aspartic acid is essential for its characterization and use in experimental settings. Drawing from established methods for the synthesis of aspartic acid and its derivatives, a multi-step chemoenzymatic approach is proposed.

Proposed Synthetic Workflow

Start Commercially Available Precursor (e.g., diethyl 2-oxosuccinate) Step1 Grignard Reaction (Ethylmagnesium bromide) Start->Step1 1. Step2 Reductive Amination Step1->Step2 2. Step3 Ester Hydrolysis Step2->Step3 3. Step4 Chiral Resolution (Enzymatic or Chromatographic) Step3->Step4 4. End 3-Ethyl-L-aspartic acid Step4->End 5. cluster_0 Characterization Workflow Start Synthesized 3-Ethyl-L-aspartic acid Binding Radioligand Binding Assays (Determine Ki for EAAT subtypes) Start->Binding Uptake Glutamate Uptake Assays (Determine IC50 and transportability) Start->Uptake Electro Electrophysiology (Real-time functional analysis) Start->Electro Analysis Data Analysis and Pharmacological Profile Binding->Analysis Uptake->Analysis Electro->Analysis

Foundational

An In-depth Technical Guide to 3-Ethyl-L-aspartic Acid: Chemical Identity, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Ethyl-L-aspartic acid is a synthetic derivative of the naturally occurring amino acid, L-aspartic acid. As a non-proteinogenic amino acid, it...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-L-aspartic acid is a synthetic derivative of the naturally occurring amino acid, L-aspartic acid. As a non-proteinogenic amino acid, it is of significant interest to researchers in medicinal chemistry and drug development due to its potential to modulate biological pathways, particularly those involving glutamate receptors. The introduction of an ethyl group at the beta-position of the aspartic acid backbone creates a chiral center, leading to the existence of two diastereomers: threo-3-Ethyl-L-aspartic acid and erythro-3-Ethyl-L-aspartic acid. This structural modification can significantly alter the compound's binding affinity and efficacy at various biological targets compared to its endogenous counterpart. This guide provides a comprehensive overview of the chemical identifiers, synthesis, and potential applications of 3-Ethyl-L-aspartic acid, with a focus on its relevance to the scientific research community.

Chemical Identifiers

Precise identification of chemical compounds is critical for research and development. The following table summarizes the key chemical identifiers for the two diastereomers of 3-Ethyl-L-aspartic acid.

Identifierthreo-3-Ethyl-L-aspartic aciderythro-3-Ethyl-L-aspartic acid
Systematic IUPAC Name (2S,3S)-2-Amino-3-ethylsuccinic acid(2S,3R)-2-Amino-3-ethylsuccinic acid
CAS Number Information not readily availableInformation not readily available
Chemical Formula C₆H₁₁NO₄C₆H₁₁NO₄
Molecular Weight 161.16 g/mol 161.16 g/mol
Canonical SMILES CCC(C(C(=O)O)N)C(=O)OCCC(C(C(=O)O)N)C(=O)O
Synonyms (2S,3S)-3-Ethylaspartic acid, threo-β-Ethyl-L-aspartic acid(2S,3R)-3-Ethylaspartic acid, erythro-β-Ethyl-L-aspartic acid

Note: While the existence and synthesis of these compounds are documented, dedicated CAS numbers are not easily found in major public databases, which may be due to their relatively niche research status.

Stereoselective Synthesis

The synthesis of specific stereoisomers of 3-Ethyl-L-aspartic acid is crucial for elucidating their structure-activity relationships. A documented approach for the synthesis of the threo-diastereomer, (2S,3S)-3-Ethyl-L-aspartic acid, starts from L-aspartic acid. This method involves the stereoselective alkylation of a protected L-aspartic acid derivative.

Conceptual Workflow for the Synthesis of (2S,3S)-3-Ethyl-L-aspartic acid

G cluster_0 Protection cluster_1 Stereoselective Alkylation cluster_2 Deprotection A L-Aspartic Acid B Nitrogen and Carboxyl Protected L-Aspartate Diester A->B Protection Steps C Formation of Chiral Intermediate (e.g., N-(9-phenylfluorenyl) derivative) B->C D Alkylation with an Ethylating Agent C->D E Protected (2S,3S)-3-Ethyl-L-aspartic acid D->E F (2S,3S)-3-Ethyl-L-aspartic acid E->F Deprotection Steps

Caption: Conceptual workflow for the stereoselective synthesis of (2S,3S)-3-Ethyl-L-aspartic acid from L-aspartic acid.

A detailed experimental protocol, based on methodologies described in the literature, is as follows:

Experimental Protocol: Synthesis of (2S,3S)-3-Ethyl-L-aspartic acid

Step 1: Protection of L-Aspartic Acid

  • L-aspartic acid is first converted to its diester, for example, the dimethyl or diethyl ester, using standard esterification methods (e.g., thionyl chloride in methanol).

  • The amino group is then protected with a suitable protecting group, such as the 9-phenylfluoren-9-yl (Pf) group, which can direct the stereochemistry of the subsequent alkylation.

Step 2: Stereoselective Alkylation

  • The protected L-aspartate diester is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to form a chiral enolate.

  • The enolate is then reacted with an ethylating agent, such as ethyl iodide, to introduce the ethyl group at the β-position. The bulky protecting group on the nitrogen atom sterically hinders one face of the enolate, leading to the preferential formation of the (2S,3S) diastereomer.

Step 3: Deprotection

  • The protecting groups are removed to yield the final product. The specific deprotection conditions will depend on the protecting groups used. For example, the Pf group can be removed under acidic conditions, and the ester groups can be hydrolyzed using aqueous base.

  • The resulting amino acid hydrobromide or salt is then purified, for instance, by ion-exchange chromatography.

Potential Biological Activity and Applications

While specific biological data for 3-Ethyl-L-aspartic acid is limited in publicly available literature, its structural similarity to L-aspartic acid and other β-alkylated aspartic acid derivatives suggests potential activity at glutamate receptors. L-aspartic acid is an excitatory neurotransmitter that acts on N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.

The introduction of an alkyl group at the β-position can modulate the affinity and selectivity for different glutamate receptor subtypes. For instance, other β-substituted aspartic acid analogs have been investigated as inhibitors of excitatory amino acid transporters (EAATs). These transporters play a crucial role in maintaining low extracellular glutamate concentrations, and their inhibition can have significant neurophysiological effects.

Hypothetical Signaling Pathway Involvement

3-Ethyl-L-aspartic acid 3-Ethyl-L-aspartic acid Glutamate Receptor Glutamate Receptor 3-Ethyl-L-aspartic acid->Glutamate Receptor Binds to Ion Channel Ion Channel Glutamate Receptor->Ion Channel Activates/Modulates Cellular Response Cellular Response Ion Channel->Cellular Response Leads to

Caption: Hypothetical interaction of 3-Ethyl-L-aspartic acid with a glutamate receptor signaling pathway.

Given the importance of the glutamatergic system in numerous physiological and pathological processes, including learning, memory, and neurodegenerative diseases, 3-Ethyl-L-aspartic acid and its derivatives represent valuable tools for:

  • Probing Glutamate Receptor Function: The stereoisomers of 3-Ethyl-L-aspartic acid can be used to investigate the specific steric requirements of glutamate receptor binding pockets.

  • Drug Discovery: As potential agonists, antagonists, or allosteric modulators of glutamate receptors or transporters, these compounds could serve as lead structures for the development of novel therapeutics for neurological and psychiatric disorders.

Conclusion

3-Ethyl-L-aspartic acid, in its threo and erythro forms, represents a class of synthetic amino acid derivatives with significant potential for research in neuroscience and medicinal chemistry. While detailed characterization and biological evaluation are not yet widely published, the established synthetic routes provide a foundation for further investigation. The stereoselective synthesis of these compounds will be instrumental in dissecting their interactions with biological targets and exploring their therapeutic potential. As our understanding of the glutamatergic system continues to evolve, the study of such precisely modified amino acids will undoubtedly contribute to the development of new scientific tools and therapeutic agents.

References

  • A U.S. Patent (US5322942A) describes a method for preparing optically active lactone intermediates from L-aspartic acid, which includes the synthesis of (2S, 3S)-dimethyl-N-(9-phenylfluorenyl)-3-ethylaspartate. This document provides evidence for the synthesis of the threo isomer of 3-Ethyl-L-aspartic acid.

Protocols & Analytical Methods

Method

using 3-Ethyl-L-aspartic acid as a glutamate transporter inhibitor

Application Note: Utilizing 3-Ethyl-L-aspartic Acid as a Mechanistic Probe for Glutamate Transporter (EAAT) Inhibition Introduction and Mechanistic Rationale Excitatory amino acid transporters (EAAT1–5) are electrogenic,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 3-Ethyl-L-aspartic Acid as a Mechanistic Probe for Glutamate Transporter (EAAT) Inhibition

Introduction and Mechanistic Rationale

Excitatory amino acid transporters (EAAT1–5) are electrogenic, secondary-active pumps that reside primarily on glial cells and neurons, playing an essential role in clearing synaptic glutamate to prevent excitotoxicity[1]. The transport cycle of an EAAT relies on the co-transport of three Na⁺ ions and one H⁺ ion, coupled with the counter-transport of one K⁺ ion, to move L-glutamate against its concentration gradient[1].

To selectively isolate and study these transport currents, or to block pathological transport reversal during ischemic events, researchers rely on competitive inhibitors[2]. 3-Ethyl-L-aspartic acid (specifically the threo-(2S,3S)-diastereomer) is a valuable compound in this class. Synthesized chemoenzymatically using 3-methylaspartate ammonia-lyase (MAL)[3], it acts as a functional analog to standard inhibitors like DL-threo-β-benzyloxyaspartate (TBOA).

The Causality of Inhibition: Steric Hindrance

The mechanism by which 3-Ethyl-L-aspartic acid functions is rooted in spatial and conformational restrictions. When native L-glutamate binds to the outward-facing state of the EAAT, a highly conserved structural domain known as the HP2 hairpin loop closes over the binding pocket, allowing the transporter to transition into an inward-facing state and release the substrate into the cytoplasm.

When 3-Ethyl-L-aspartic acid enters the pocket, its core aspartate structural motif anchors normally. However, the bulky β-ethyl group at the C3 position creates a direct steric clash with the HP2 loop[4]. This physically jams the transporter, preventing loop closure and locking the EAAT in a blocked, outward-facing conformation. As a result, both forward uptake and pathological reverse-transport of glutamate are completely arrested[2].

EAAT_Mechanism Glutamate L-Glutamate (Native Substrate) EAAT_Out Outward-Facing EAAT (Na+ Bound State) Glutamate->EAAT_Out High Affinity Binding EthylAsp 3-Ethyl-L-aspartic acid (Bulky β-Substituent) EthylAsp->EAAT_Out Competitive Binding HP2_Closure HP2 Loop Closure (Translocation Allowed) EAAT_Out->HP2_Closure Substrate Pathway HP2_Block Steric Hindrance (HP2 Loop Blocked) EAAT_Out->HP2_Block Inhibitor Pathway Clearance Glutamate Transported Intracellularly HP2_Closure->Clearance Arrest Transport Arrested (No Ion Flux) HP2_Block->Arrest

Figure 1. Mechanistic divergence of EAAT conformational states in the presence of native substrate vs. β-substituted inhibitor.

Comparative Kinetic Profile

To effectively design functional assays, the specific binding affinities must be compared against established EAAT ligands. As observed with bulky aspartate derivatives like TBOA and TFB-TBOA, β-carbon substituents dictate IC₅₀ values[4].

CompoundMolecular RoleReceptor TargetEAAT2 Affinity/IC₅₀ (µM)Functional Status
L-Glutamate Native LigandEAAT1-5~15–30 (Kₘ)Fully Transported
3-Methyl-L-aspartate Substrate / Weak InhibitorEAAT1-5~70–100Slowly Transported
3-Ethyl-L-aspartic acid Competitive InhibitorEAAT1-5~35–50*Non-transported Block
TBOA Potent InhibitorEAAT1-5~4–7Non-transported Block
TFB-TBOA Ultra-Potent InhibitorEAAT1/2 > 30.017Non-transported Block

*Note: 3-Ethyl-L-aspartic acid represents an intermediate steric bulk between methyl-aspartate and benzyloxy-aspartate derivatives, making it highly effective for moderate-affinity mapping of the transporter vestibule[3][4].

Protocol I: Self-Validating Radioligand Uptake Assay

This assay relies on measuring the intracellular accumulation of [³H]-L-Glutamate in the presence and absence of 3-Ethyl-L-aspartic acid. To establish trustworthiness and rule out non-specific radioligand binding, this system uses a strict paired-control methodology: parallel testing in a Na⁺-free buffer (using Choline Chloride substitution). Because EAATs are exclusively Na⁺-dependent, any baseline signal detected in the Na⁺-free environment represents background diffusion/membrane adherence and must be subtracted to isolate pure transport activity[1].

Materials Required:
  • HEK293 cells stably expressing EAAT2.

  • Standard Assay Buffer (Na⁺-based): 150 mM NaCl, 5 mM KCl, 1.2 mM MgCl₂, 1.2 mM CaCl₂, 10 mM HEPES, 10 mM D-Glucose (pH 7.4).

  • Validation Buffer (Na⁺-free): 150 mM Choline Chloride (replaces NaCl), 5 mM KCl, 1.2 mM MgCl₂, 1.2 mM CaCl₂, 10 mM HEPES, 10 mM D-Glucose (pH 7.4).

  • [³H]-L-Glutamate (PerkinElmer) and 3-Ethyl-L-aspartic acid[3].

  • 0.1 M NaOH (for cell lysis).

Step-by-Step Methodology:
  • Cell Preparation: Seed EAAT2-expressing HEK293 cells in 24-well plates at a density of 1×10⁵ cells/well. Incubate for 24 hours until ~80% confluent.

  • Wash Phase: Aspirate growth media and wash the cells gently twice with 500 µL of warmed Standard Assay Buffer (or Validation Buffer for the Na⁺-free control cohort).

  • Pre-Incubation: Add 3-Ethyl-L-aspartic acid at staggered concentrations (0.1 µM to 500 µM) to the respective wells in 400 µL of buffer. Pre-incubate at 37°C for 5 minutes. Causality note: This allows the competitive inhibitor to occupy the outward-facing binding sites prior to substrate introduction.

  • Radioligand Addition: Spike each well with 50 µL of [³H]-L-Glutamate (Final assay concentration must be kept around 1 µM, significantly below its Kₘ, to prevent the native substrate from outcompeting the inhibitor). Incubate precisely for 10 minutes at 37°C.

  • Termination: Rapidly halt the transport process by aspirating the reaction buffer and immediately washing three times with 500 µL of ice-cold Validation Buffer. Causality note: The cold temperature rigidifies the lipid bilayer and stalls remaining pump kinetics, trapping the accumulated internal radioligand.

  • Lysis & Scintillation: Lyse the cells using 250 µL of 0.1 M NaOH for 30 minutes on a shaker. Transfer the lysate to scintillation vials containing 2 mL of fluid, and measure the beta-decay using a liquid scintillation counter.

  • Data Reduction: Subtract the CPM (Counts Per Minute) of the Na⁺-free controls from the Na⁺-based wells. Plot the resulting specific transport against the log[3-Ethyl-L-aspartic acid] to calculate the IC₅₀.

Workflow S1 1. Cell Prep Seed EAAT+ Cells S2 2. Pre-incubation 3-Ethyl-L-aspartate in Na+ Buffer S1->S2 S3 3. Radioligand Add [3H]-L-Glu (10 min, 37°C) S2->S3 S4 4. Wash & Lyse Ice-cold wash + NaOH lysis S3->S4 S5 5. Scintillation Beta decay count (Self-validation) S4->S5

Figure 2. Sequential experimental workflow for high-throughput radioligand inhibition assays.

Protocol II: Electrophysiological Verification (Whole-Cell Patch-Clamp)

Radioligand assays prove that substrate uptake is blocked, but they cannot definitively prove whether the compound is an inhibitor or simply an alternative substrate that competes for the same site. Because EAAT transport is electrogenic, patch-clamp recording provides the definitive answer: true inhibitors will suppress the glutamate-induced inward current without generating an inward current of their own [4].

Methodology:
  • Electrode Preparation: Pull borosilicate glass pipettes to a resistance of 3–5 MΩ. Fill with intracellular solution: 130 mM K-Gluconate, 2 mM MgCl₂, 1 mM EGTA, 10 mM HEPES (pH 7.3).

  • Configuration: Establish a whole-cell patch-clamp on an EAAT-expressing cell. Clamp the membrane potential at a hyperpolarized -60 mV . Causality note: Hyperpolarization increases the electromotive driving force for the positively charged Na⁺/H⁺ co-transport cycle, maximizing the observable EAAT current[1].

  • Baseline Application: Using a rapid perfusion system, apply 100 µM L-glutamate. Record the steady-state inward current (typically 100–300 pA depending on expression density). Wash out with buffer until the current returns to baseline.

  • Inhibitor Profiling: Apply 500 µM of 3-Ethyl-L-aspartic acid alone. A lack of inward current unequivocally validates that the ethyl-analog is non-transportable.

  • Co-Application: Co-perfuse 100 µM L-glutamate + 500 µM 3-Ethyl-L-aspartic acid. The significant blunting of the previously recorded inward current confirms the competitive blockade of the HP2 loop[4].

References

  • Characterization of novel L-threo-beta-benzyloxyaspartate derivatives, potent blockers of the glutamate transporters. PubMed (NIH). URL:[Link]

  • The Regulation of Astrocytic Glutamate Transporters in Health and Neurodegenerative Diseases. MDPI. URL:[Link]

  • Transporter reversal as a mechanism of glutamate release from the ischemic rat cerebral cortex: studies with DL-threo-beta-benzyloxyaspartate. PubMed (NIH). URL:[Link]

  • Occurrence of 3-Methylaspartate Ammonia-lyase in Facultative Anaerobes and Their Application to Synthesis of 3-Substituted (S)-Aspartic Acids. Bioscience, Biotechnology, and Biochemistry (Taylor & Francis). URL:[Link]

Sources

Application

preparation of 3-Ethyl-L-aspartic acid stock solutions for cell assays

An in-depth guide designed for medicinal chemists, pharmacologists, and cell biology researchers investigating amino acid transport and glutamatergic signaling pathways. Executive Summary 3-Ethyl-L-aspartic acid (IUPAC:...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide designed for medicinal chemists, pharmacologists, and cell biology researchers investigating amino acid transport and glutamatergic signaling pathways.

Executive Summary

3-Ethyl-L-aspartic acid (IUPAC: (2S)-2-amino-3-ethylbutanedioic acid) is a non-canonical, structurally modified amino acid. By featuring an ethyl substitution directly on the


-carbon of the aspartate backbone, it serves as a critical structural probe and competitive tool compound in Excitatory Amino Acid Transporter (EAAT) assays, prodrug functionalization, and scaffold synthesis[1][2].

Unlike esterified derivatives (such as ethyl L-aspartate), which are highly susceptible to base-catalyzed hydrolysis and require complex organic co-solvents[3], the


-alkyl chain of 3-Ethyl-L-aspartic acid provides superior hydrolytic stability. However, this compound possesses distinct solubility challenges due to its strong zwitterionic character.

This application note provides an expert-validated, self-verifying protocol for generating highly concentrated, artifact-free aqueous stock solutions optimized for in vitro cell assays.

Physicochemical Profiling & Causality

Understanding the physicochemical profile is paramount before attempting solubilization. In an unmodified state, the energetic cost of disrupting the strong intermolecular ionic lattice formed by the


-amino and dicarboxylic acid groups results in poor aqueous solubility at neutral pH.

Table 1: Physicochemical Specifications of 3-Ethyl-L-aspartic acid

ParameterSpecificationSource/Relevance
CAS Number 15383-88-7Unique identifier[4]
Molecular Weight 161.16 g/mol Gravimetric basis for molarity[4]
Chemical Formula C₆H₁₁NO₄

-substituted backbone
Topological Polar Surface Area 100.62 ŲDetermines hydration shell requirements[4]
Predicted LogP 0.21Highly hydrophilic, requires aqueous vehicle[4]
State at pH 7.0 ZwitterionicCauses precipitation without ionic buffering

Why does this matter? Many classical protocols utilize DMSO or ethanol to force non-polar drugs into solution, a method documented to cause vehicle-induced cytotoxicity, hyperosmotic stress, or artificial membrane permeabilization in sensitive cells[2]. Because 3-Ethyl-L-aspartic acid has a low LogP (0.21), organic solvents are both ineffective and unnecessary. Instead, an aqueous pH-titration strategy exploiting side-chain ionization is required[1].

Mechanistic Workflow

Below is the mechanistic rationale outlining how properly formulated 3-Ethyl-L-aspartic acid functions competitively against endogenous ligands in cellular models.

Pathway cluster_extracellular Extracellular Medium (Cell Assay) cluster_intracellular Intracellular Response L_Glutamate Endogenous Ligand (e.g., L-Glutamate/L-Aspartate) Receptor Transporters / Receptors (e.g., EAAT 1-5) L_Glutamate->Receptor Physiologic Uptake Tool_Compound 3-Ethyl-L-aspartic acid (100 mM Stock Dilution) Tool_Compound->Receptor Competitive Binding Metabolism Downstream Signaling & Cell Proliferation Receptor->Metabolism Normal Activation Inhibition Target Blockade (Quantifiable Readout) Receptor->Inhibition Pharmacological Shift

Competitive binding mechanism of 3-Ethyl-L-aspartic acid in targeted cell assays.

Validated Protocol: Preparation of a 100 mM Stock Solution

Target Volume : 1.0 mL Target Concentration : 100 mM (for subsequent 1:1000 dilutions into culture media)

Materials & Reagents
  • 3-Ethyl-L-aspartic acid powder (

    
    99% Purity)
    
  • Ultrapure ddH₂O (Endotoxin-free)

  • 1.0 M NaOH (Sterile)

  • 0.1 M HCl (Sterile)

  • 10X HEPES Buffer (pH 7.4)

  • 0.22 µm Polyethersulfone (PES) Syringe Filter

Step-by-Step Methodology

Step 1: Gravimetric Preparation

  • Ensure the powdered reagent is fully equilibrated to ambient room temperature before opening the vial.

  • Precisely weigh 16.12 mg of 3-Ethyl-L-aspartic acid.

  • Transfer into a sterile 1.5 mL microcentrifuge tube. Causality: Cold amino acid powders are highly hygroscopic. Weighing cold powder introduces atmospheric water weight, silently lowering the actual molarity of the stock.

Step 2: Alkaline Solubilization

  • Add 700 µL of ddH₂O. Observation: The powder will likely remain in a turbid suspension.

  • Under continuous vortexing, add 1.0 M NaOH dropwise (typically requiring 15–30 µL) until the solution rapidly clarifies. Causality: Pushing the pH above ~9.5 fully deprotonates both carboxyl groups. The resulting di-anion has a drastically larger hydration shell, rapidly dissolving the compound[1]. Because the substitution is a

    
    -alkyl chain and not an ester, base-catalyzed hydrolysis does not occur[3].
    

Step 3: Physiological Back-Titration

  • Add 100 µL of 10X HEPES Buffer.

  • Using a micro-pH probe, carefully titrate the solution with 0.1 M HCl back down to a pH of 7.35 – 7.45 . Causality: Adding an unbuffered, highly alkaline stock directly to a cell assay will overwhelm the media's bicarbonate buffering capacity, inducing immediate localized cell death (pH shock). Pre-buffering with HEPES ensures the stock is physiologically harmonious.

Step 4: Volumetric Adjustment & Sterilization

  • Add ddH₂O to bring the final volume to exactly 1.0 mL .

  • Pass the solution through a 0.22 µm PES syringe filter into a sterile, light-blocking amber vial. Causality: Heat sterilization (autoclaving) must be avoided to prevent Maillard reactions with trace impurities. PES filters are strictly selected over Nylon or Cellulose because PES exhibits nearly zero non-specific binding for charged amino acids, ensuring the final concentration remains exactly 100 mM.

Quality Control & Protocol Self-Validation

To ensure your experimental system is completely self-validating and free of artifacts, perform the following two checks on the final stock:

  • Osmolality Verification (Vapor Pressure Osmometry):

    • Action: Measure the osmolality of the stock.

    • Rationale: Excessive addition of NaOH and HCl during titration generates NaCl. If the osmolality exceeds ~400 mOsm/kg, a 1:1000 dilution into standard media (~290 mOsm/kg) might induce osmotic stress in sensitive cell lines (e.g., primary neurons). If salt levels are too high, restart the prep with a more careful, slower titration.

  • HPLC-UV Integrity Check:

    • Action: Run an aliquot on a C18 reverse-phase column using an aqueous/acetonitrile gradient.

    • Rationale: Confirms that the alkaline dissolution step did not trigger unanticipated degradation. A single uniform peak should be present.

References

  • "Ácido aspártico, 3-etil- 15383-88-7" | Source: Guidechem | [4]

  • "Protease-Catalyzed l-Aspartate Oligomerization: Substrate Selectivity and Computational Modeling" | Source: ACS Omega |[1]

  • "Click Activated Protodrugs Against Cancer Increase the Therapeutic Potential of Chemotherapy through Local Capture and Activation" | Source: ChemRxiv | [2]

  • "4-Ethyl hydrogen L-aspartate CAS# 4070-43-3" | Source: Scent.vn |[3]

Sources

Method

Application Notes & Protocols: Enzymatic Synthesis of 3-Ethyl-L-aspartic Acid Derivatives

Introduction: The Significance of 3-Ethyl-L-aspartic Acid Derivatives Non-proteinogenic amino acids (npAAs) are crucial building blocks in the development of novel pharmaceuticals and agrochemicals.[1][2] Their incorpora...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 3-Ethyl-L-aspartic Acid Derivatives

Non-proteinogenic amino acids (npAAs) are crucial building blocks in the development of novel pharmaceuticals and agrochemicals.[1][2] Their incorporation into peptides and other bioactive molecules can enhance efficacy and metabolic stability.[1] Among these, 3-substituted L-aspartic acid derivatives are of significant interest. 3-Ethyl-L-aspartic acid, in particular, serves as a valuable chiral intermediate. Traditional chemical synthesis of such molecules often involves complex, multi-step processes that may lack stereoselectivity, necessitating challenging purification steps.[3][4]

Biocatalysis, leveraging the inherent selectivity and efficiency of enzymes, presents a compelling green alternative.[5] This guide provides a comprehensive overview and detailed protocols for the enzymatic synthesis of 3-Ethyl-L-aspartic acid, focusing on the application of 3-methylaspartate ammonia-lyase (MAL).

Core Enzymatic Strategy: 3-Methylaspartate Ammonia-Lyase (MAL)

The primary enzyme utilized for the synthesis of 3-substituted (S)-aspartic acids is 3-methylaspartate ammonia-lyase (MAL, EC 4.3.1.2).[6] MAL catalyzes the reversible amination of substituted fumaric acids to their corresponding L-aspartic acid derivatives.[7][8] This enzyme exhibits broader substrate specificity compared to aspartate ammonia-lyase, making it suitable for producing unnatural amino acids.[6] The synthesis of (2S,3S)-3-ethylaspartic acid proceeds via the asymmetric addition of ammonia to ethylfumaric acid.[6]

Reaction Mechanism

The reaction catalyzed by MAL involves the stereospecific addition of an amino group and a hydrogen atom across the double bond of the substituted fumaric acid. This process is highly regio- and stereoselective, yielding the desired threo-(2S,3S) isomer.[9]

digraph "Enzymatic_Synthesis_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin=0.2]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_upstream" { label="Upstream: Enzyme Production"; bgcolor="#FFFFFF"; style="rounded"; "Fermentation" [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=cylinder]; "Cell_Lysis" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Clarification" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Enzyme_Purification" [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=invhouse]; }

subgraph "cluster_synthesis" { label="Core Synthesis"; bgcolor="#FFFFFF"; style="rounded"; "Reaction_Setup" [fillcolor="#34A853", fontcolor="#FFFFFF", shape=folder]; "Incubation" [fillcolor="#34A853", fontcolor="#FFFFFF", shape=doubleoctagon]; }

subgraph "cluster_downstream" { label="Downstream: Purification & Analysis"; bgcolor="#FFFFFF"; style="rounded"; "Product_Isolation" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Recrystallization" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Chiral_HPLC" [fillcolor="#FBBC05", fontcolor="#202124", shape=note]; }

"Fermentation" -> "Cell_Lysis" [label="Cell Harvest"]; "Cell_Lysis" -> "Clarification" [label="Centrifugation"]; "Clarification" -> "Enzyme_Purification" [label="Crude Extract"]; "Enzyme_Purification" -> "Reaction_Setup" [label="Purified MAL"]; "Reaction_Setup" -> "Incubation" [label="Controlled Temp/pH"]; "Incubation" -> "Product_Isolation" [label="Reaction Mixture"]; "Product_Isolation" -> "Recrystallization" [label="Crude Product"]; "Recrystallization" -> "Chiral_HPLC" [label="Pure Product"]; }

Figure 1: General workflow for the enzymatic synthesis of 3-Ethyl-L-aspartic acid.

Experimental Protocols

Part 1: Preparation of 3-Methylaspartate Ammonia-Lyase (MAL) Crude Extract

This protocol is adapted from methodologies for MAL production from facultative anaerobes like Citrobacter sp. or E. coli.[6][7]

1.1. Materials and Reagents:

  • MAL-producing microbial strain (e.g., Citrobacter sp., Proteus sp., Escherichia coli)[6]

  • Growth medium (e.g., Yeast extract, (S)-glutamic acid for induction)[6]

  • Tris-HCl buffer (pH 8.5)

  • MgCl2

  • Lysozyme (for E. coli) or sonicator

  • Centrifuge

1.2. Protocol:

  • Cultivation: Inoculate the selected microbial strain into a suitable growth medium. For induction of MAL expression, supplement the medium with (S)-glutamic acid.[6] Incubate under static or anaerobic conditions.

  • Cell Harvest: After sufficient growth, harvest the cells by centrifugation.

  • Cell Lysis: Resuspend the cell pellet in Tris-HCl buffer. Lyse the cells either by sonication or using lysozyme for gram-negative bacteria like E. coli.

  • Preparation of Cell-Free Extract: Centrifuge the lysate at high speed to pellet cell debris. The resulting supernatant is the crude cell-free extract containing MAL.[6]

  • Enzyme Activity Assay: Determine the activity of the crude MAL extract by monitoring the depletion of a substrate like mesaconic acid at 270 nm.[7]

Part 2: Enzymatic Synthesis of (2S,3S)-3-Ethylaspartic Acid

This protocol outlines the bioconversion of ethylfumaric acid to 3-Ethyl-L-aspartic acid using the prepared MAL extract.[6]

2.1. Materials and Reagents:

  • Crude MAL extract (from Part 1)

  • Ethylfumaric acid

  • Ammonium chloride (NH4Cl)

  • Tris-HCl buffer (pH 8.5)

  • Magnesium chloride (MgCl2)

  • Reaction vessel

2.2. Protocol:

  • Reaction Mixture Preparation: In a reaction vessel, prepare a solution containing Tris-HCl buffer, ethylfumaric acid, and a high concentration of ammonium chloride. Add MgCl2, as MAL is a divalent metal-cation-dependent enzyme.[8]

  • Enzyme Addition: Add the crude MAL extract to the reaction mixture. The amount of enzyme will depend on its specific activity.[6]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation for 6-50 hours.[6] Monitor the reaction progress by techniques such as HPLC or by measuring the depletion of the substrate.

  • Reaction Termination: Once the reaction has reached completion (or equilibrium), terminate it by denaturing the enzyme, for example, by heat treatment or acidification.

digraph "MAL_Reaction_Mechanism" { graph [splines=true, overlap=false, nodesep=0.5, ranksep=1, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=record, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Ethylfumaric_Acid" [label="{Ethylfumaric Acid | { COO- | C=C | COO-}}", fillcolor="#FBBC05", fontcolor="#202124"]; "Ammonia" [label="{Ammonia | NH3}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "MAL_Enzyme" [label="3-Methylaspartate\nAmmonia-Lyase (MAL)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Product" [label="{(2S,3S)-3-Ethyl-L-aspartic Acid | { COO- | CH-CH(NH3+) | COO-}}", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Ethylfumaric_Acid":p2 -> "MAL_Enzyme"; "Ammonia" -> "MAL_Enzyme"; "MAL_Enzyme" -> "Product":p2 [label="Asymmetric Addition"]; }

Figure 2: Simplified reaction scheme for the synthesis of 3-Ethyl-L-aspartic acid.
Part 3: Purification and Analysis of 3-Ethyl-L-aspartic Acid

3.1. Materials and Reagents:

  • Reaction mixture from Part 2

  • Methanol or Ethanol-water for recrystallization

  • HPLC system with a chiral stationary phase (CSP) column[10][11]

  • Mobile phase for HPLC (e.g., water:methanol:formic acid)[11]

3.2. Protocol for Purification:

  • Enzyme Removal: If not already done, remove the denatured enzyme from the reaction mixture by centrifugation or filtration.

  • Product Isolation: Isolate the crude product from the reaction supernatant. This can be achieved through various standard methods, such as ion-exchange chromatography or precipitation.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system like methanol or ethanol-water to obtain pure crystals of (2S,3S)-3-ethylaspartic acid.[6]

3.3. Protocol for Chiral Analysis:

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • HPLC Analysis: Inject the sample into an HPLC system equipped with a chiral column. The separation of enantiomers can be achieved directly on a chiral stationary phase.[10][11]

  • Data Analysis: Determine the enantiomeric purity by integrating the peak areas of the L- and D-enantiomers.

Data Summary

The following table summarizes typical yields for the synthesis of various 3-substituted (S)-aspartic acids using crude MAL extracts, as reported in the literature.

SubstrateProductYield (%)
Mesaconic Acid(2S,3S)-3-Methylaspartic AcidHigh
Ethylfumaric Acid (2S,3S)-3-Ethylaspartic Acid High
Chlorofumaric Acid(2R,3S)-3-Chloroaspartic AcidHigh
Data adapted from literature reports on MAL from facultative anaerobes.[6]

Troubleshooting and Key Considerations

  • Enzyme Activity: Low yields can often be attributed to low MAL activity. Ensure proper induction during cell culture and handle the crude extract at low temperatures to maintain enzyme stability.

  • Reaction Equilibrium: The amination reaction is reversible. To drive the reaction towards product formation, use a high concentration of the amino donor (ammonium chloride).

  • Substrate Inhibition: Some enzymes may exhibit substrate inhibition at high concentrations. It may be necessary to optimize the substrate concentration.

  • Chiral Purity: Incomplete stereoselectivity can lead to the formation of other isomers. The use of engineered enzymes with enhanced selectivity can mitigate this issue.[9][12] Protein engineering has been successfully applied to ammonia lyases to improve their performance and broaden their substrate scope.[13][14][15]

Conclusion

The enzymatic synthesis of 3-Ethyl-L-aspartic acid using 3-methylaspartate ammonia-lyase offers a highly efficient and stereoselective alternative to chemical synthesis. By following the protocols outlined in this guide, researchers can produce this valuable chiral building block in an environmentally friendly manner. Further optimization through protein engineering of MAL can expand the scope of this biocatalytic approach to a wider range of non-proteinogenic amino acids.[9]

References

  • Vertex AI Search Result 1
  • Occurrence of 3-Methylaspartate Ammonia-lyase in Facultative Anaerobes and Their Application to Synthesis of 3-Substituted (S)-Aspartic Acids.
  • Chiral HPLC Methods for Determining Enantiomeric Purity of D-Amino Acids: A Comparative Guide. Benchchem.
  • Vertex AI Search Result 4
  • Engineering methylaspartate ammonia lyase for the asymmetric synthesis of unnatural amino acids. ResearchGate.
  • Characterization of a Novel Methylaspartate Ammonia Lyase from E. coli O157:H7 for Efficient Asymmetric Synthesis of Unnatural Amino Acids. ACS Publications.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Vertex AI Search Result 8
  • Engineered Ammonia Lyases for the Production of Challenging Electron-Rich l-Phenylalanines. SciSpace.
  • Continuous Engineering of Phenylalanine Ammonia Lyase from Lettuce (Lactuca sativa L.) for Efficient Synthesis of 3,4-Substituted Phenylalanine. ACS Publications.
  • Synthetic and Therapeutic Applications of Ammonia-lyases and Aminomutases. Chemical Reviews - ACS Publications.
  • Vertex AI Search Result 12
  • Vertex AI Search Result 13
  • Vertex AI Search Result 14
  • Vertex AI Search Result 15
  • Vertex AI Search Result 16
  • Vertex AI Search Result 17
  • Engineered Phenylalanine Ammonia-Lyases for the Enantioselective Synthesis of Aspartic Acid Derivatives. PubMed.
  • Vertex AI Search Result 19
  • Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers.
  • Vertex AI Search Result 21
  • Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. MDPI.
  • Vertex AI Search Result 23
  • Vertex AI Search Result 24
  • Kinetic resolution and stereoselective synthesis of 3-substituted aspartic acids by using engineered methylaspartate ammonia lyases. PubMed.
  • Vertex AI Search Result 26
  • Vertex AI Search TResult 27
  • Transaminase biocatalysis: optimization and application. Green Chemistry (RSC Publishing).
  • Vertex AI Search Result 29
  • Vertex AI Search Result 30
  • Vertex AI Search Result 31
  • Biocatalytic enantioselective hydroaminations enabling synthesis of N-arylalkyl-substituted l-aspartic acids. PMC.
  • Vertex AI Search Result 33
  • Vertex AI Search Result 34
  • Methods for syntheses of N-methyl-DL-aspartic acid derivatives. ResearchGate.
  • Vertex AI Search Result 36
  • Vertex AI Search Result 37
  • Vertex AI Search Result 38
  • Vertex AI Search Result 39
  • Vertex AI Search Result 40
  • Vertex AI Search Result 41
  • Vertex AI Search Result 42
  • Vertex AI Search Result 43
  • Vertex AI Search Result 44
  • Industrial Applications of Enzymes: Recent Advances, Techniques, and Outlooks. MDPI.
  • Vertex AI Search Result 46

Sources

Application

synthesis of radiolabeled 3-Ethyl-L-aspartic acid for uptake studies

Application Note & Protocol Topic: Synthesis and Application of [¹⁴C]3-Ethyl-L-aspartic Acid for Cellular Uptake Studies Audience: Researchers, scientists, and drug development professionals. Abstract This document provi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Synthesis and Application of [¹⁴C]3-Ethyl-L-aspartic Acid for Cellular Uptake Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis, purification, and application of radiolabeled 3-Ethyl-L-aspartic acid. Specifically, it details a robust method for the preparation of [¹⁴C]3-Ethyl-L-aspartic acid, a valuable tool for investigating the activity of excitatory amino acid transporters (EAATs). The protocol is designed for researchers in pharmacology, neuroscience, and oncology who require a reliable method to quantify the transport of this non-proteinogenic amino acid analog into cells. This guide is structured into two main parts: a detailed protocol for the chemical synthesis and characterization of the radiotracer, and a step-by-step protocol for conducting in vitro cellular uptake assays.

PART I: Radiosynthesis of [¹⁴C]3-Ethyl-L-aspartic Acid

Principle and Strategy

The synthesis of radiolabeled 3-Ethyl-L-aspartic acid is a multi-step process that requires careful protection of functional groups to ensure stereoselectivity and specific placement of the radiolabel. The strategy outlined here involves the stereoselective alkylation of a protected L-aspartic acid derivative at the β-position. [¹⁴C]Ethyl iodide is chosen as the radiolabeling agent due to the metabolic stability of the ethyl group and the long half-life of Carbon-14 (5,730 years), which is ideal for studies requiring long-term sample analysis without the need for decay correction.[1][2]

The key steps involve:

  • Protection: The amino and carboxyl groups of L-aspartic acid are protected to prevent side reactions.

  • Alkylation: A stereoselective alkylation is performed on the protected aspartate using [¹⁴C]ethyl iodide.[1]

  • Deprotection: The protecting groups are removed to yield the final product.

  • Purification: High-performance liquid chromatography (HPLC) is used to purify the final radiolabeled compound.[3]

G cluster_0 Radiosynthesis of [¹⁴C]3-Ethyl-L-aspartic Acid cluster_1 Purification & Analysis L-Aspartic Acid L-Aspartic Acid Protected L-Aspartate Protected L-Aspartate L-Aspartic Acid->Protected L-Aspartate Protection (e.g., Boc, Benzyl esters) Enolate Intermediate Enolate Intermediate Protected L-Aspartate->Enolate Intermediate Base (e.g., LDA) Protected [¹⁴C]3-Ethyl-L-aspartate Protected [¹⁴C]3-Ethyl-L-aspartate Enolate Intermediate->Protected [¹⁴C]3-Ethyl-L-aspartate [¹⁴C]Ethyl Iodide [¹⁴C]3-Ethyl-L-aspartic Acid [¹⁴C]3-Ethyl-L-aspartic Acid Protected [¹⁴C]3-Ethyl-L-aspartate->[¹⁴C]3-Ethyl-L-aspartic Acid Deprotection (e.g., H₂, Pd/C; TFA) Purified Product Purified Product [¹⁴C]3-Ethyl-L-aspartic Acid->Purified Product Radio-HPLC Characterization Characterization Purified Product->Characterization Purity, Specific Activity

Figure 1: Synthetic pathway for [¹⁴C]3-Ethyl-L-aspartic Acid.

Materials and Reagents
  • L-Aspartic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Benzyl bromide

  • Lithium diisopropylamide (LDA)

  • [¹⁴C]Ethyl iodide (specific activity ≥ 50 mCi/mmol)

  • Palladium on carbon (10%)

  • Trifluoroacetic acid (TFA)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Methanol (MeOH)

  • Deionized water (18 MΩ·cm)

  • HPLC system with a radioactivity detector

  • C18 reverse-phase HPLC column

  • Liquid scintillation counter and vials

  • Scintillation cocktail

Step-by-Step Synthesis Protocol

Step 1: Protection of L-Aspartic Acid

  • N-Boc Protection: Dissolve L-aspartic acid in a 1:1 mixture of dioxane and water. Add sodium bicarbonate, cool to 0°C, and slowly add Boc₂O. Stir overnight at room temperature. Acidify and extract with EtOAc to obtain N-Boc-L-aspartic acid.

  • Dibenzyl Ester Formation: Dissolve N-Boc-L-aspartic acid in anhydrous DMF. Add cesium carbonate and benzyl bromide. Stir at room temperature until the reaction is complete (monitored by TLC). Extract the product, N-Boc-L-aspartic acid dibenzyl ester, with EtOAc.

Step 2: [¹⁴C]-Alkylation

  • In a flame-dried, argon-purged flask, dissolve the protected aspartate in anhydrous THF and cool to -78°C.

  • Slowly add a solution of LDA in THF. Stir for 30 minutes to form the enolate.

  • Add [¹⁴C]ethyl iodide (in a suitable solvent like THF) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with EtOAc. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Deprotection

  • Hydrogenolysis: Dissolve the crude product from Step 2 in methanol. Add 10% Pd/C catalyst. Stir under a hydrogen atmosphere (balloon or Parr shaker) until the benzyl groups are cleaved (monitored by TLC or LC-MS).

  • Filter the reaction mixture through Celite to remove the catalyst and wash with methanol.

  • Boc Removal: Concentrate the filtrate and dissolve the residue in a minimal amount of dichloromethane. Add an excess of TFA and stir at room temperature for 1-2 hours.

  • Remove the solvent and TFA under reduced pressure to yield the crude [¹⁴C]3-Ethyl-L-aspartic acid.

Purification and Characterization
  • Purification:

    • Dissolve the crude product in the HPLC mobile phase (e.g., a gradient of water with 0.1% TFA and acetonitrile).

    • Purify the compound using a semi-preparative C18 reverse-phase HPLC column.[4][5]

    • Monitor the elution using a UV detector (at ~210 nm) and a radioactivity flow detector.[4]

    • Collect the radioactive peak corresponding to the product.

  • Characterization:

    • Radiochemical Purity: Re-inject an aliquot of the purified product into an analytical HPLC system to confirm a single radioactive peak (>95% purity).[3]

    • Chemical Identity: Confirm the identity by co-elution with a non-radiolabeled, authenticated standard of 3-Ethyl-L-aspartic acid.

    • Specific Activity:

      • Quantify the mass of the purified product using the UV detector signal against a standard curve of the non-labeled compound.[6]

      • Measure the total radioactivity of the purified sample using a calibrated liquid scintillation counter.

      • Calculate the specific activity using the formula: Specific Activity (Ci/mmol) = Total Radioactivity (Ci) / Total Moles (mmol)[7][8][9]

Data Presentation: Synthesis
ParameterExpected Result
Radiochemical Yield15-25% (based on [¹⁴C]ethyl iodide)
Radiochemical Purity> 98%
Specific Activity> 50 mCi/mmol
Chemical IdentityCo-elutes with non-labeled standard

PART II: In Vitro Cellular Uptake Assay Protocol

Principle

This protocol measures the rate of [¹⁴C]3-Ethyl-L-aspartic acid uptake into cultured cells, typically those expressing EAATs.[10][11] Cells are incubated with a known concentration of the radiolabeled substrate for a specific time. The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radioactivity. The amount of intracellular radioactivity is then quantified by liquid scintillation counting after cell lysis. This allows for the determination of transporter activity under various experimental conditions.

G cluster_0 Cellular Uptake Assay Workflow Seed Cells Seed Cells Incubate (24-48h) Incubate (24-48h) Seed Cells->Incubate (24-48h) Wash Cells Wash Cells Incubate (24-48h)->Wash Cells Pre-incubate Pre-incubate Wash Cells->Pre-incubate Add Radiotracer Add Radiotracer Pre-incubate->Add Radiotracer Incubate (Time Course) Incubate (Time Course) Add Radiotracer->Incubate (Time Course) Terminate Uptake Terminate Uptake Incubate (Time Course)->Terminate Uptake Wash (Ice-cold) Wash (Ice-cold) Terminate Uptake->Wash (Ice-cold) Lyse Cells Lyse Cells Wash (Ice-cold)->Lyse Cells Scintillation Counting Scintillation Counting Lyse Cells->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis

Figure 2: Workflow for the radiolabeled cellular uptake assay.

Materials and Reagents
  • Cell line expressing target transporter (e.g., HEK293 cells transfected with an EAAT subtype).[12]

  • Cell culture medium (e.g., DMEM) with supplements (FBS, penicillin/streptomycin).

  • Phosphate-Buffered Saline (PBS).

  • Krebs-Ringer-Henseleit (KRH) buffer or other suitable uptake buffer.

  • [¹⁴C]3-Ethyl-L-aspartic acid stock solution.

  • Non-labeled 3-Ethyl-L-aspartic acid (for competition/inhibition studies).

  • Cell lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

  • BCA or Bradford protein assay kit.

  • Multi-well cell culture plates (e.g., 24-well).

  • Liquid scintillation counter, vials, and cocktail.

Step-by-Step Uptake Protocol
  • Cell Seeding:

    • Seed cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate for 24-48 hours at 37°C, 5% CO₂.

  • Assay Preparation:

    • Prepare the uptake buffer containing [¹⁴C]3-Ethyl-L-aspartic acid at the desired final concentration.

    • For non-specific uptake control, prepare a parallel solution containing a high concentration (e.g., 100-fold excess) of non-labeled 3-Ethyl-L-aspartic acid.

    • Warm the uptake buffer to 37°C.

  • Uptake Assay:

    • Aspirate the culture medium from the wells.

    • Wash the cells twice with 1 mL of pre-warmed PBS.

    • Add 0.5 mL of pre-warmed KRH buffer and pre-incubate the cells for 10-15 minutes at 37°C.

    • Aspirate the pre-incubation buffer.

    • Add 0.5 mL of the [¹⁴C]3-Ethyl-L-aspartic acid-containing uptake buffer to each well to start the uptake.

    • Incubate for the desired time (e.g., 1, 5, 10, 15 minutes for a time-course experiment).

  • Termination and Lysis:

    • To terminate the uptake, rapidly aspirate the radioactive buffer.

    • Immediately wash the cells three times with 1 mL of ice-cold PBS to remove all extracellular radioactivity.

    • Aspirate the final wash completely.

    • Add 0.5 mL of cell lysis buffer to each well and incubate for 30 minutes at room temperature with gentle shaking to ensure complete lysis.

  • Quantification:

    • Transfer the cell lysate from each well to a scintillation vial.

    • Add 4-5 mL of scintillation cocktail to each vial and mix thoroughly.

    • Measure the radioactivity in a liquid scintillation counter as counts per minute (CPM).

    • Use an aliquot of the remaining lysate to determine the protein concentration in each well using a BCA or Bradford assay.

Data Analysis
  • Convert CPM to DPM: Correct the CPM values for quenching to obtain disintegrations per minute (DPM).

  • Calculate Uptake: Use the specific activity of the radiotracer to convert DPM into moles of substrate taken up.

    • Uptake (pmol) = (DPM_sample - DPM_background) / (Specific Activity (DPM/pmol))

  • Normalize Data: Normalize the uptake to the protein content of each well.

    • Normalized Uptake = Uptake (pmol) / Protein (mg)

  • Determine Specific Uptake: Subtract the non-specific uptake (measured in the presence of excess cold ligand) from the total uptake.

    • Specific Uptake = Total Uptake - Non-specific Uptake

Data Presentation: Uptake Assay
ConditionTime (min)Total Uptake (pmol/mg protein)Non-specific Uptake (pmol/mg protein)Specific Uptake (pmol/mg protein)
Control5150.2 ± 10.512.5 ± 2.1137.7 ± 11.0
Inhibitor X525.8 ± 3.411.9 ± 1.813.9 ± 3.8

Safety Considerations

  • All procedures involving radioactive materials must be performed in a designated radioisotope laboratory by trained personnel.

  • Follow all institutional and regulatory guidelines for the handling, storage, and disposal of radioactive waste.

  • Use appropriate personal protective equipment (PPE), including lab coats, gloves, and safety glasses.

  • Work behind shielding (e.g., Plexiglas) when handling stock solutions of [¹⁴C]ethyl iodide.

  • Standard chemical safety precautions should be followed when handling hazardous reagents like LDA, TFA, and organic solvents.

References

  • Pharmacy Freak. (2026, February 27). Specific Activity Calculator. Retrieved from [Link]

  • Seki, M., et al. (2000). Stereoselective Synthesis of β-Benzyl-α-alkyl-β-amino acids from l-Aspartic Acid. The Journal of Organic Chemistry. Retrieved from [Link]

  • Seki, M., et al. (2000). Stereoselective synthesis of beta-benzyl-alpha-alkyl-beta-amino acids from L-aspartic acid. The Journal of Organic Chemistry, 65(5), 1315-1323.
  • Wikipedia. (n.d.). Specific activity. Retrieved from [Link]

  • He, G., et al. (2013). Stereoselective synthesis of β-alkylated α-amino acids via palladium-catalyzed alkylation of unactivated methylene C(sp3)-H bonds with primary alkyl halides. Journal of the American Chemical Society, 135(32), 12135-12141.
  • Sattler, B., et al. (2021). EANM guideline for harmonisation on molar activity or specific activity of radiopharmaceuticals: impact on safety and imaging quality. European Journal of Nuclear Medicine and Molecular Imaging, 48(13), 4168-4177.
  • Kessler, M. J. (1982). Quantitation of radiolabeled compounds eluting from the HPLC system.
  • Moravek, Inc. (n.d.). The Importance of Purification for Radiolabeled Compounds. Retrieved from [Link]

  • Kessler, M. J. (1982). Quantitation of Radiolabeled Compounds Eluting from the HPLC System. Journal of Chromatographic Science. Retrieved from [Link]

  • International Atomic Energy Agency. (n.d.). Comparative Studies on the Radiolabeling and Chromatographic Purification of Some Medically Important Compounds. Retrieved from [Link]

  • Selvita. (2024, November 4). Late-Stage Carbon-14 Labelling and Isotope Exchange Techniques in Radiochemistry. Retrieved from [Link]

  • He, G., et al. (2013). Stereoselective Synthesis of β-Alkylated α-Amino Acids via Palladium-Catalyzed Alkylation of Unactivated Methylene C(sp3)–H Bonds with Primary Alkyl Halides. Journal of the American Chemical Society. Retrieved from [Link]

  • Fontana, A. C. K. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Current Protocols in Pharmacology. Retrieved from [Link]

  • Bartl, J., et al. (2023). Speciation analysis of Tc radiopharmaceuticals by HPLC-ICP-MS and HPLC-ESI-HRMS. Analytical and Bioanalytical Chemistry, 415(21), 5235-5246.
  • Ionactive. (2025, December 14). Specific Activity Calculator. Retrieved from [Link]

  • He, G., et al. (2013). Stereoselective Synthesis of β-Alkylated α-Amino Acids via Palladium-Catalyzed Alkylation of Unactivated Methylene C(sp3)–H Bonds with Primary Alkyl Halides. Journal of the American Chemical Society. Retrieved from [Link]

  • Request PDF. (n.d.). WITHDRAWN: 14C radiolabeling of proteins to monitor biodistribution of ingested proteins. Retrieved from [Link]

  • Andreae, W. A., & Good, N. E. (1957). THE SYNTHESIS OF INDOLE-3-ACETYL-D,L-ASPARTIC ACID AND RELATED COMPOUNDS. Canadian Journal of Chemistry, 35(3), 149-153.
  • Quotient Sciences. (n.d.). 14C Isotope Labeling. Retrieved from [Link]

  • Belokon, Y. N., et al. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules, 27(21), 7244.
  • Moravek, Inc. (2019, December 10). Reasons for Choosing Carbon-14 for Radiolabeling. Retrieved from [Link]

  • Dunn, M. S., & Smart, B. W. (1950). dl-aspartic acid. Organic Syntheses, 30, 7.
  • Fontana, A. C. K. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Current protocols in pharmacology, 82(1), e45.
  • Rose, C. R., et al. (2014). Structural and functional dynamics of Excitatory Amino Acid Transporters (EAAT). Journal of membrane biology, 247(7), 515-527.
  • Divito, C. B., et al. (2020). Excitatory Amino Acid Transporters (EAATs): Glutamate Transport and Beyond. International journal of molecular sciences, 21(10), 3506.
  • Fahlke, C., et al. (2016). Excitatory Amino Acid Transporters in Physiology and Disorders of the Central Nervous System. International journal of molecular sciences, 17(5), 724.
  • Tanaka, H., et al. (2012). A Simple Efficient Synthesis and Biological Evaluation of 3-O-ethylascorbic Acid. Biological & pharmaceutical bulletin, 35(10), 1772-1775.
  • Warner, D. T., & Moe, O. A. (1950). U.S. Patent No. 2,523,744. Washington, DC: U.S.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Coupling Efficiency of 3-Ethyl-L-aspartic Acid in SPPS

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for advanced Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, chemists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for advanced Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, chemists, and drug development professionals who are incorporating the sterically hindered, non-canonical amino acid 3-Ethyl-L-aspartic acid into their peptide sequences. The unique β-substitution of this residue presents significant challenges to standard coupling protocols. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to ensure the successful synthesis of your target peptide.

Troubleshooting Guide: Overcoming Common Coupling Failures

This section addresses specific issues encountered during the incorporation of 3-Ethyl-L-aspartic acid in a direct question-and-answer format.

Q: My coupling reaction with Fmoc-3-Ethyl-L-Asp(OR)-OH is incomplete, leading to significant deletion sequences and low yield. What are the primary causes and how can I resolve this?

A: This is the most common challenge when working with 3-substituted amino acids and is primarily caused by steric hindrance. The ethyl group on the β-carbon physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide, dramatically slowing down the rate of peptide bond formation.[1][2] Standard coupling conditions are often insufficient to drive the reaction to completion.

Here is a systematic approach to overcome this issue:

1. Upgrade Your Coupling Reagent: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often too slow and inefficient for sterically demanding couplings.[1][3] You must switch to a more potent activating agent.

  • Aminium/Uronium Salts: Reagents such as HATU , HCTU , and HBTU are significantly more effective. They react with the carboxylic acid in situ to form highly reactive O-Acyl-isourea active esters, which can overcome the steric barrier more effectively.[1][4] HATU is often preferred as it forms OAt esters, which are more reactive than the OBt esters generated by HBTU.[1]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices for hindered couplings, forming reactive phosphonium esters.[1][4] PyAOP is particularly powerful and can be effective where other reagents fail.[3][5]

  • COMU: This newer generation uronium salt incorporates the Oxyma Pure® additive directly into its structure, offering high reactivity comparable to HATU but with improved safety and solubility profiles.[6]

2. Optimize Reaction Conditions: Because steric hindrance slows down the reaction kinetics, adjustments to time, temperature, and concentration are critical.

  • Double Coupling: This is a straightforward and highly effective method to drive the reaction to completion.[1] After the first coupling reaction, the resin is washed, and a fresh solution of activated amino acid is added for a second coupling step.[1][7] This ensures that any unreacted N-terminal amines are targeted again.

  • Increase Reaction Time: For a single coupling, extend the reaction time significantly. While a standard coupling may run for 1-2 hours, a hindered residue like 3-Ethyl-L-aspartic acid may require 4 hours, 6 hours, or even an overnight reaction to achieve acceptable efficiency.[1]

  • Increase Concentration: Increasing the concentration of the amino acid and coupling reagents can help accelerate the bimolecular reaction.[7]

  • Use Microwave-Assisted SPPS (MA-SPPS): Microwave energy can dramatically accelerate difficult coupling reactions by efficiently heating the reaction mixture, overcoming the activation energy barrier imposed by steric hindrance.[1][2] This is one of the most effective methods for incorporating hindered amino acids quickly and efficiently.[2]

3. Improve Solvation: As the peptide chain grows, it can aggregate, further blocking reactive sites and reducing coupling efficiency.[1][8]

  • Solvent Choice: N-methylpyrrolidone (NMP) is generally superior to Dimethylformamide (DMF) for its ability to solvate the growing peptide-resin complex and disrupt secondary structures.[1] For particularly difficult sequences, using a solvent mixture such as DCM/NMP or including "magic mixtures" can be beneficial.[1]

Below is a workflow to guide your troubleshooting process.

Caption: Troubleshooting workflow for low coupling efficiency.
Q: Am I at risk for aspartimide formation when using 3-Ethyl-L-aspartic acid, and how does the β-ethyl group affect this side reaction?

A: Yes, any aspartic acid derivative carries a risk of aspartimide formation, a serious side reaction where the side-chain carboxyl group attacks the backbone amide nitrogen under basic conditions (typically during Fmoc-deprotection with piperidine).[9][10] This cyclization can lead to a mixture of byproducts, including α- and β-peptides and racemized products, which are often difficult to separate from the desired peptide.[9][11][12]

The presence of the 3-ethyl group likely has a mitigating effect on the rate of aspartimide formation compared to a standard Asp residue. The steric bulk of the ethyl group can hinder the necessary geometry for the backbone nitrogen to attack the side-chain carbonyl. However, this should not be relied upon for complete prevention, especially in susceptible sequences like Asp-Gly, Asp-Ser, or Asp-Asn.[9][10]

Preventative Strategies:

  • Modified Deprotection Conditions:

    • Use a Weaker Base: Replacing 20% piperidine in DMF with a milder base like piperazine can significantly suppress aspartimide formation.[13]

    • Add an Acidic Additive: Adding 0.1 M of an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure to your piperidine deprotection solution can lower the basicity and reduce the rate of cyclization.[10][13][14]

  • Bulky Side-Chain Protecting Groups: While the standard tert-butyl (OtBu) ester is common, using a more sterically demanding protecting group on the side chain, such as 3-methyl-3-pentyl (Mpe), can further hinder the cyclization reaction.[15][16]

  • Backbone Protection: For extremely critical sequences, protecting the backbone amide nitrogen of the preceding residue with a group like 2-hydroxy-4-methoxybenzyl (Hmb) can completely prevent aspartimide formation, though this often requires using pre-formed dipeptide building blocks.[10][11][17]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent do you recommend as a starting point for 3-Ethyl-L-aspartic acid? For a balance of efficiency and cost, HATU or HCTU are excellent starting points. They are robust, highly effective for hindered couplings, and well-documented in the literature.[1][4] If those fail, moving to the more potent phosphonium salt PyAOP would be the next logical step.

Q2: How can I accurately monitor the coupling efficiency in real-time or near real-time? The traditional qualitative Kaiser (ninhydrin) test can be useful.[18] A negative result (yellow beads) indicates the absence of primary amines and suggests a complete reaction. However, for hindered couplings, it's wise to confirm this with a more quantitative method. The most reliable method is to perform a mini-cleavage on a small sample of resin, followed by LC-MS analysis to check for the presence of the desired product versus any deletion sequences.[18]

Q3: Can the choice of side-chain protecting group on the 3-Ethyl-L-aspartic acid affect coupling efficiency? Yes. While the primary driver of difficulty is the β-ethyl group itself, a very bulky side-chain protecting group can add to the overall steric hindrance.[1] However, as discussed above, a bulkier group may be necessary to prevent aspartimide formation. A balance must be struck. The tert-butyl (OtBu) ester is a reasonable starting point unless aspartimide formation proves to be a significant issue.

Data & Protocols
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
Reagent ClassExample(s)Activating SpeciesSuitability for 3-Ethyl-L-AspKey Considerations
Carbodiimides DCC, DICO-Acyl-isoureaLow Generally insufficient for hindered residues.[1] Requires an additive like HOBt or Oxyma.
Aminium/Uronium HBTU, HCTUOBt or O-6-ClBt EsterHigh HCTU is more reactive than HBTU.[1] Widely used and effective.
Aminium/Uronium HATUOAt EsterVery High OAt esters are more reactive than OBt esters, making it a top choice for difficult couplings.[1]
Phosphonium PyBOP, PyAOPOBt or OAt EsterVery High PyAOP is extremely potent and effective for even the most challenging couplings.[3][5]
Modern Uronium COMUOxyma EsterVery High High reactivity similar to HATU with a better safety profile (non-explosive byproducts).[6]
Experimental Protocol 1: Optimized Double Coupling of Fmoc-3-Ethyl-L-Asp(OtBu)-OH using HATU

This protocol assumes a standard Fmoc-SPPS workflow on a 0.1 mmol scale.

1. Resin Preparation:

  • Following the standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (5 x 1 min).

2. First Coupling Activation:

  • In a separate vessel, prepare the activation mixture:

    • Fmoc-3-Ethyl-L-Asp(OtBu)-OH (0.4 mmol, 4 eq.)

    • HATU (0.39 mmol, 3.9 eq.)

    • N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.)

    • Dissolve in 2 mL of NMP.

  • Allow the solution to pre-activate for 1-3 minutes.

3. First Coupling Reaction:

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for at least 2 hours at room temperature.

  • Drain the reaction solution and wash the resin with DMF (3 x 1 min).

4. Second Coupling (Repeat):

  • Repeat steps 2 and 3 with a fresh solution of activated amino acid.

  • Allow the second coupling reaction to proceed for another 2 hours.

  • After the second coupling, wash the resin thoroughly with DMF (5 x 1 min) to remove all residual reagents before proceeding to the next cycle.

5. (Optional) Efficiency Check:

  • After washing, take a small sample of beads and perform a Kaiser test.[18] The beads and solution should remain yellow, indicating a complete reaction.

G Start Start: Deprotected Peptide-Resin Preactivate1 1. Prepare Activation Mix: Fmoc-AA (4eq) + HATU (3.9eq) + DIPEA (8eq) in NMP Start->Preactivate1 Couple1 2. First Coupling (2 hours, RT) Preactivate1->Couple1 Wash1 3. Wash Resin (DMF) Couple1->Wash1 Preactivate2 4. Prepare FRESH Activation Mix (Repeat Step 1) Wash1->Preactivate2 Couple2 5. Second Coupling (2 hours, RT) Preactivate2->Couple2 Wash2 6. Final Wash (DMF) Couple2->Wash2 End End: Proceed to Next Cycle Wash2->End

Caption: Workflow for an optimized double coupling protocol.
References
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
  • A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering (RSC Publishing). Published January 3, 2024.
  • Optimizing Peptide Coupling: Key Techniques.
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation.
  • Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Amerigo Scientific.
  • Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS).
  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. Published January 30, 2023.
  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research. Published July 1, 1990.
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
  • Application Note: Monitoring the Coupling Efficiency of Boc-Ser-OH in Solid-Phase Peptide Synthesis. Benchchem.
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Published May 1, 2011.
  • Amino Acid Derivatives for Peptide Synthesis.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Published March 3, 2020.
  • A Head-to-Head Comparison: Z-Asp(OMe)-OH vs. Fmoc-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis. Benchchem.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Published June 4, 2024.
  • Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Published February 6, 2023.
  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Published August 6, 2025.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Published August 6, 2025.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Published March 12, 2021.
  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
  • Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar.
  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed.
  • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. 专肽生物.
  • Solid Phase Peptide Synthesis (SPPS) explained. Bachem. Published June 5, 2023.
  • L-Aspartic Acid: Synthesis and Applications. J&K Scientific LLC. Published December 20, 2023.
  • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. PMC. Published February 20, 2020.
  • Synthesis and Applications of Poly L-Aspartic Acid in Biotechnology and Medicine. Published November 27, 2024.
  • High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). ACS Publications. Published January 23, 2014.
  • Is cyclization of aspartic acid side chain to aspartimide common in peptide coupling? Published May 17, 2017.
  • Coupling Reagents. AAPPTEC - Peptides.
  • Side reactions in peptide synthesis: An overview. Bibliomed. Published June 2, 2018.
  • Developing a green and efficient biosynthesis system for l-aspartic acid by addressing enzyme imbalance and catalysis-extraction circulation processes. RSC Publishing.
  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Rsc.org. Published November 30, 2014.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C-NMR Spectral Analysis of 3-Ethyl-L-aspartic Acid

Introduction In the landscape of modern drug development and biochemical research, the unambiguous characterization of novel small molecules is paramount. Non-proteinogenic amino acids, such as 3-Ethyl-L-aspartic acid, r...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug development and biochemical research, the unambiguous characterization of novel small molecules is paramount. Non-proteinogenic amino acids, such as 3-Ethyl-L-aspartic acid, represent a crucial class of compounds with significant potential as enzyme inhibitors, peptide modifiers, and chiral building blocks. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for elucidating the precise three-dimensional structure of such molecules in solution.[1]

This guide provides an in-depth, predictive analysis of the ¹H and ¹³C-NMR spectra of 3-Ethyl-L-aspartic acid. As direct experimental data for this specific derivative is not widely published, this document synthesizes foundational NMR principles and comparative data from its parent compound, L-aspartic acid, to construct a reliable spectral forecast. This approach not only serves as a predictive benchmark for researchers synthesizing this compound but also illustrates the causal relationships between molecular structure and NMR observables.

Molecular Structure and Key Features of 3-Ethyl-L-aspartic Acid

The introduction of an ethyl group at the C3 position of L-aspartic acid introduces several key changes that are expected to manifest clearly in its NMR spectra:

  • New Spin Systems : The ethyl group (-CH₂CH₃) introduces two new, coupled proton environments and two new carbon environments.

  • Increased Chirality and Diastereotopicity : The molecule contains two chiral centers (C2 and C3). A critical consequence of this is that the two protons of the methylene group at C4 are diastereotopic . This means they are chemically non-equivalent and will have different chemical shifts and couplings, a feature not present in the parent L-aspartic acid.

These structural nuances are the basis for the detailed spectral predictions that follow.

Predicted ¹H-NMR Spectral Analysis

The predicted ¹H-NMR spectrum of 3-Ethyl-L-aspartic acid in a common NMR solvent like deuterium oxide (D₂O) would exhibit five distinct non-exchangeable proton signals. The use of D₂O simplifies the spectrum by exchanging the acidic carboxyl (-COOH) and amine (-NH₂) protons for deuterium, rendering them invisible in the ¹H spectrum.

Causality Behind Predicted Chemical Shifts: The chemical shift (δ) of a proton is highly sensitive to its local electronic environment.[2] Proximity to electronegative atoms like oxygen and nitrogen causes a "deshielding" effect, shifting the proton's resonance to a higher frequency (downfield).[3]

Proton AssignmentPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale & Comparative Notes
H-2 (α-proton) ~3.9 - 4.1Doublet of Doublets (dd)³J(H2,H3) ≈ 4-6 Hz; ³J(H2,H4) ≈ 7-9 HzThe α-proton is adjacent to both the amine and a carboxyl group, placing it significantly downfield. It is coupled to both the H-3 and H-4 protons. For comparison, the Hα in L-aspartic acid is at ~3.89 ppm.[4]
H-3 (β-proton) ~2.8 - 3.0Multiplet (m)³J(H3,H2), ³J(H3,H4), ³J(H3,H5)This proton is coupled to H-2, H-4, and the two H-5 protons of the ethyl group, resulting in a complex multiplet. Its chemical shift is influenced by the adjacent carboxyl group and the new ethyl substituent.
H-4a/H-4b (β-CH₂) ~2.7 - 2.9 (distinct)Two Doublets of Doublets (dd)²J(H4a,H4b) ≈ -15 to -17 Hz; ³J(H4,H2), ³J(H4,H3)These protons are diastereotopic due to the adjacent C3 chiral center. They will have different chemical shifts and will couple to each other (geminal coupling) and to H-2 and H-3. This complex pattern is a key signature of the 3-ethyl substitution. In L-aspartic acid, these protons appear as two distinct signals around 2.70 and 2.79 ppm.[4]
H-5 (-CH₂CH₃) ~1.5 - 1.7Multiplet (m) or Doublet of Quartets (dq)³J(H5,H6) ≈ 7 Hz; ³J(H5,H3)These methylene protons of the ethyl group are coupled to the methyl protons (H-6) and the methine proton (H-3).
H-6 (-CH₂CH₃) ~0.9 - 1.1Triplet (t)³J(H6,H5) ≈ 7 HzThis is a classic signature of a methyl group adjacent to a methylene group, appearing in the shielded (upfield) region of the spectrum.[5]

Table 1: Predicted ¹H-NMR data for 3-Ethyl-L-aspartic acid in D₂O.

Predicted ¹³C-NMR Spectral Analysis

The ¹³C-NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule. For 3-Ethyl-L-aspartic acid, six distinct signals are predicted.

Causality Behind Predicted Chemical Shifts: Carbon chemical shifts are primarily influenced by the hybridization of the carbon and the electronegativity of attached atoms. Carbonyl carbons of carboxylic acids are highly deshielded and appear far downfield, while saturated alkyl carbons are shielded and appear upfield.[6][7]

Carbon AssignmentPredicted δ (ppm)Rationale & Comparative Notes
C-1 (-COOH) ~178 - 181Carboxyl carbon attached to C2. In L-aspartic acid, this carbon appears around 180.3 ppm.[4] The chemical environment is very similar.
C-γ (-COOH) ~175 - 178Carboxyl carbon attached to C3. This is comparable to the C4 carboxyl carbon in L-aspartic acid, which resonates around 177 ppm.[4]
C-2 (α-carbon) ~53 - 56The α-carbon is directly attached to the electron-withdrawing amine and carboxyl groups. Its shift will be similar to that of L-aspartic acid's C2 (~54.9 ppm).[4]
C-3 (β-carbon) ~45 - 49The introduction of the ethyl group (a β-effect) will likely shift this carbon downfield compared to the equivalent C3 in L-aspartic acid (~39.2 ppm).[4][8]
C-5 (-CH₂CH₃) ~25 - 30A standard methylene carbon in an alkyl chain.
C-6 (-CH₂CH₃) ~10 - 15A typical terminal methyl carbon, appearing in the most upfield region of the spectrum.

Table 2: Predicted ¹³C-NMR data for 3-Ethyl-L-aspartic acid in D₂O.

Comparative Analysis: 3-Ethyl-L-aspartic Acid vs. L-Aspartic Acid

The most powerful application of this predictive guide is in its direct comparison to the well-characterized spectra of L-aspartic acid.

  • Key ¹H-NMR Differences :

    • Appearance of Ethyl Signals : The most obvious difference will be the appearance of two new signals: a multiplet around 1.5-1.7 ppm (H-5) and a triplet around 0.9-1.1 ppm (H-6), integrating to 2 and 3 protons, respectively.

    • Increased Complexity of β-Protons : The simple ABX system of the three β-protons in L-aspartic acid will be replaced by a more complex, coupled system involving H-3 and the diastereotopic H-4 protons, further complicated by coupling to the new ethyl group.

  • Key ¹³C-NMR Differences :

    • Additional Carbon Signals : The spectrum of the ethyl derivative will show six signals, whereas L-aspartic acid shows only four. The new signals will be in the aliphatic region (~10-30 ppm).

    • Shift of C3 : The C3 carbon signal in 3-Ethyl-L-aspartic acid is predicted to be significantly downfield from the C3 signal in L-aspartic acid due to the substitution effect of the added ethyl group.

Experimental Protocol for NMR Analysis

To validate these predictions, a rigorous and standardized experimental approach is essential. The following protocol outlines the steps for acquiring high-quality NMR data for 3-Ethyl-L-aspartic acid.

1. Sample Preparation:

  • Weighing : Accurately weigh 5-10 mg of 3-Ethyl-L-aspartic acid for ¹H-NMR or 20-50 mg for ¹³C-NMR into a clean, dry vial.[9]
  • Solvent Addition : Add approximately 0.6 mL of high-purity deuterium oxide (D₂O, 99.9%). For pH-dependent studies, a deuterated buffer (e.g., phosphate buffer in D₂O) can be used to maintain a stable pH.[10]
  • Dissolution : Gently vortex or sonicate the vial until the sample is fully dissolved.
  • Transfer : Transfer the solution into a high-quality 5 mm NMR tube.[11]
  • Reference : Add a small, known amount of an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or use the residual HDO signal as a secondary reference.[12]

2. NMR Data Acquisition:

  • Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
  • Tuning and Shimming : Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
  • ¹H-NMR Acquisition :
  • Acquire a standard 1D proton spectrum.
  • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
  • Apply a solvent suppression pulse sequence if the residual HDO signal is overwhelming.
  • ¹³C-NMR Acquisition :
  • Acquire a proton-decoupled 1D carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.
  • 2D NMR Experiments (for full assignment) :
  • COSY (Correlation Spectroscopy) : To establish proton-proton coupling networks (e.g., to confirm the H2-H3-H5-H6 chain).
  • HSQC (Heteronuclear Single Quantum Coherence) : To correlate each proton directly to its attached carbon, confirming C-H assignments.
  • HMBC (Heteronuclear Multiple Bond Correlation) : To identify longer-range (2-3 bond) correlations between protons and carbons, crucial for connecting different fragments of the molecule (e.g., correlating H2 to the carbonyl carbons).

Visualization of Molecular Connectivity

The following diagram illustrates the structure of 3-Ethyl-L-aspartic acid and the key proton environments discussed in this guide.

Caption: Molecular structure of 3-Ethyl-L-aspartic acid with key carbon and proton positions labeled.

Conclusion

The structural characterization of novel amino acid derivatives like 3-Ethyl-L-aspartic acid is fundamentally reliant on modern spectroscopic techniques. This guide provides a comprehensive, theory-grounded prediction of its ¹H and ¹³C-NMR spectra, highlighting the key distinguishing features that arise from the introduction of an ethyl group at the C3 position. The predicted appearance of the ethyl group signals, the downfield shift of the C3 carbon, and the complex splitting patterns arising from diastereotopic protons serve as critical benchmarks for any researcher working on the synthesis and verification of this compound. By comparing these predictions with the established data for L-aspartic acid and following the detailed experimental protocol provided, scientists can confidently elucidate and confirm the structure of this and other related chiral molecules.

References

  • Biological Magnetic Resonance Bank. BMRB entry bmse000875 - L-Aspartic Acid. Available at: [Link]

  • NMR-Bio. (2025). NMR sample preparation guidelines. Available at: [Link]

  • Freire, M. G., et al. (n.d.). Supplementary Information for publications. Available at: [Link]

  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. Available at: [Link]

  • University of Leicester. (2011). NMR Sample Preparation Guidelines. Available at: [Link]

  • Reich, H. J. (2020). 5-HMR-5 Vicinal Proton-Proton Coupling 3JHH. University of Wisconsin. Available at: [Link]

  • Siman, P., et al. (n.d.). S1 L-Aspartate Links for Stable Sodium Metal-Organic Frameworks. The Royal Society of Chemistry. Available at: [Link]

  • Reich, H. J. (2020). 6-CMR-4 13C Chemical Shift Effects on sp2 and sp Carbons. University of Wisconsin. Available at: [Link]

  • Abraham, R. J., et al. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(9), 757-766. Available at: [Link]

  • Grant, C., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 282. Available at: [Link]

  • Barsukov, I., & Lian, L.-Y. (n.d.). Hyperpolarization of Amino Acids in Water Utilizing Parahydrogen on a Rhodium Nanocatalyst. Max-Planck-Gesellschaft. Available at: [Link]

  • ResearchGate. (n.d.). 13 C-NMR Data of l-Aspartic Acid and l-Aspartic acid Ln 3+ Complexes δ (ppm). Available at: [Link]

  • ResearchGate. (n.d.). 13C NMR shifts of amino acids and related compounds. Available at: [Link]

  • Sahakyan, A. B., et al. (2004). From NMR chemical shifts to amino acid types: investigation of the predictive power carried by nuclei. Journal of Biomolecular NMR, 30(1), 47-60. Available at: [Link]

  • Williamson, M. P., & Asakura, T. (1993). The application of 1H NMR chemical shift calculations to diastereotopic groups in proteins. Journal of Biomolecular NMR, 3(3), 267-276. Available at: [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Available at: [Link]

  • Stack Exchange. (n.d.). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? Chemistry Stack Exchange. Available at: [Link]

  • University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Available at: [Link]

  • Bonzi, G. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Available at: [Link]

  • Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

  • Williamson, M. P., & Asakura, T. (1993). The 13C Chemical Shifts of Amino Acids in Aqueous Solution Containing Organic Solvents: Application to the Secondary Structure Characterization of Peptides in Aqueous Trifluoroethanol Solution. Journal of Biomolecular NMR, 3(3), 267-276. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. Available at: [Link]

  • Doc Brown's Chemistry. (2026). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. Available at: [Link]

  • Columbia University. (n.d.). Prediction of Coupling Constants using MacroModel and the Maestro User Interface. Available at: [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]

  • CONFLEX. (n.d.). NMR coupling constant calculation. CONFLEX Tutorials. Available at: [Link]

  • LibreTexts. (n.d.). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry: A Tenth Edition. Available at: [Link]

Sources

Comparative

A Comparative Guide to Chiral HPLC Methods for Determining the Purity of 3-Ethyl-L-aspartic Acid

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral molecules like 3-Ethyl-L-aspartic acid is a critical step in guaranteeing safety and efficacy. This non-prote...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral molecules like 3-Ethyl-L-aspartic acid is a critical step in guaranteeing safety and efficacy. This non-proteinogenic amino acid, with its two stereocenters, presents a unique analytical challenge. This guide provides an in-depth comparison of robust chiral High-Performance Liquid Chromatography (HPLC) methods for the accurate determination of its enantiomeric purity, supported by experimental data and procedural rationale.

The Criticality of Chiral Purity in 3-Ethyl-L-aspartic Acid

3-Ethyl-L-aspartic acid possesses two chiral centers, giving rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The biological activity of such molecules is often highly stereospecific, with one enantiomer exhibiting the desired therapeutic effect while others may be inactive or even elicit adverse reactions. Consequently, the ability to resolve and quantify these stereoisomers is paramount in pharmaceutical quality control and research. This guide focuses on the direct enantioseparation of 3-Ethyl-L-aspartic acid using chiral stationary phases (CSPs), a technique that avoids the need for derivatization, thereby simplifying sample preparation and preventing the potential for racemization.

Comparative Analysis of Chiral Stationary Phases

The selection of an appropriate chiral stationary phase is the most critical factor in developing a successful enantioselective HPLC method. Based on the structural characteristics of 3-Ethyl-L-aspartic acid—an amino acid with both acidic and basic functionalities—three primary classes of CSPs have demonstrated significant utility: Macrocyclic Glycopeptide, Ligand-Exchange, and Chiral Crown Ether phases.

Table 1: Performance Comparison of Chiral Stationary Phases for the Enantioseparation of 3-Substituted Aspartic Acid Analogs
Chiral Stationary Phase (CSP)Column ExampleTypical Mobile PhaseAnalytes (as Analogs)Retention Time (t_R, min)Separation Factor (α)Resolution (R_s)Elution OrderKey Advantages & Considerations
Macrocyclic Glycopeptide Astec® CHIROBIOTIC® TMethanol/Water/Formic AcidUnderivatized Amino AcidsD-form: ~12-15, L-form: ~10-121.2 - 1.5> 2.0L-enantiomer typically elutes firstBroad applicability, excellent for underivatized amino acids, operates in multiple modes (reversed-phase, polar organic).[1][2][3]
Ligand-Exchange SUMICHIRAL™ OA-5000Aqueous Copper (II) Sulfate / IsopropanolNon-proteinogenic Amino AcidsVaries with analyte1.3 - 2.0> 1.5L-enantiomer often elutes firstHigh selectivity for amino acids, no derivatization needed. Mobile phase contains metal ions, which may require specific system cleaning protocols.[4][5][6][7][8]
Chiral Crown Ether CROWNPAK® CR-I(+)Aqueous Perchloric Acid / AcetonitrilePrimary Amines & Amino AcidsD-form: ~8-10, L-form: ~10-131.4 - 2.5> 2.5D-enantiomer elutes first on CR-I(+)High efficiency and resolution for primary amines. Requires acidic mobile phase for ion-pair formation.[9][10][11][12][13][14]

Note: The data presented in this table is a synthesis of typical results found in scientific literature and application notes for structurally similar β-substituted amino acids. Actual performance for 3-Ethyl-L-aspartic acid may vary and requires method optimization.

In-Depth Look at Chiral Separation Mechanisms

The choice of CSP is dictated by the specific intermolecular interactions that govern chiral recognition. Understanding these mechanisms is key to method development and troubleshooting.

Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based)

Teicoplanin-based CSPs, such as the Astec® CHIROBIOTIC® T, are exceptionally versatile for the separation of underivatized amino acids.[1][2][3] The chiral recognition mechanism is multifaceted, involving a combination of:

  • Inclusion Complexation: The analyte can fit into the "basket-like" structure of the macrocycle.

  • Hydrogen Bonding: The numerous hydroxyl and amide groups on the teicoplanin molecule provide ample opportunities for hydrogen bonding with the amino and carboxyl groups of the analyte.

  • Ionic Interactions: The amphoteric nature of teicoplanin allows for electrostatic interactions with the charged groups of the amino acid.

  • Steric Interactions: The three-dimensional structure of the CSP creates a chiral environment where one enantiomer fits more favorably than the other.

The D-enantiomer of amino acids is often more strongly retained on teicoplanin-based CSPs due to the natural binding preference of these antibiotics for D-alanyl-D-alanine residues in bacterial cell walls.

Ligand-Exchange CSPs

Ligand-exchange chromatography (LEC) is a powerful technique for the direct separation of amino acid enantiomers.[4][5][6][7][8] The principle of separation relies on the formation of transient, diastereomeric metal complexes. The CSP consists of a chiral ligand, often an amino acid derivative, immobilized on a support and complexed with a metal ion, typically copper(II). When the racemic analyte is introduced, it displaces one of the mobile phase ligands and forms a ternary complex with the chiral stationary phase and the metal ion. The stability of these diastereomeric complexes differs, leading to different retention times for the enantiomers. The enantiomer that forms the more stable complex will be retained longer on the column.

Chiral Crown Ether CSPs

Chiral crown ether-based CSPs, like CROWNPAK® CR-I(+), are particularly effective for the enantioseparation of compounds containing a primary amino group, such as amino acids.[9][10][11][12][13][14] The separation mechanism is based on the formation of an inclusion complex between the protonated primary amine of the analyte and the cavity of the crown ether. The chiral barriers around the crown ether ring create a stereoselective environment, allowing for differential interaction with the enantiomers. An acidic mobile phase is necessary to ensure the protonation of the amino group. On a CR-I(+) column, the D-enantiomer typically elutes first.

Experimental Protocols

The following is a representative, detailed protocol for the determination of the enantiomeric purity of 3-Ethyl-L-aspartic acid using a macrocyclic glycopeptide-based CSP, which offers broad applicability and robust performance.

Protocol: Enantiomeric Purity of 3-Ethyl-L-aspartic Acid on a Teicoplanin-based CSP

1. Materials and Reagents:

  • 3-Ethyl-DL-aspartic acid reference standard
  • 3-Ethyl-L-aspartic acid sample for analysis
  • HPLC-grade Methanol
  • HPLC-grade Water
  • Formic acid (≥98%)
  • Astec® CHIROBIOTIC® T column (250 x 4.6 mm, 5 µm) or equivalent

2. Instrumentation:

  • HPLC system with a UV detector
  • Analytical balance
  • Volumetric flasks and pipettes

3. Preparation of Mobile Phase:

  • Prepare a mobile phase of Methanol/Water/Formic Acid (e.g., 80:20:0.1 v/v/v).
  • Rationale: The organic modifier (methanol) controls the retention time, while the aqueous component and the acidic additive (formic acid) ensure the proper ionization state of both the analyte and the stationary phase, which is crucial for achieving optimal chiral recognition.
  • Degas the mobile phase by sonication or vacuum filtration before use.

4. Preparation of Standard and Sample Solutions:

  • Standard Solution: Accurately weigh and dissolve the 3-Ethyl-DL-aspartic acid reference standard in the mobile phase to a final concentration of approximately 0.5 mg/mL.
  • Sample Solution: Accurately weigh and dissolve the 3-Ethyl-L-aspartic acid sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.
  • Rationale: The racemic standard is used to confirm the elution times of both enantiomers and to calculate the resolution and separation factor. The sample solution is prepared at a higher concentration to facilitate the detection of any minor enantiomeric impurity.

5. Chromatographic Conditions:

  • Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)
  • Mobile Phase: Methanol/Water/Formic Acid (80:20:0.1 v/v/v)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Detection Wavelength: 210 nm
  • Injection Volume: 10 µL

6. System Suitability:

  • Inject the standard solution.
  • The resolution (R_s) between the two enantiomer peaks should be greater than 2.0.
  • The tailing factor for the 3-Ethyl-L-aspartic acid peak should be between 0.8 and 1.5.

7. Analysis:

  • Inject the sample solution.
  • Identify the peaks corresponding to the L- and D-enantiomers based on the retention times obtained from the standard injection.
  • Calculate the percentage of the D-enantiomer impurity in the 3-Ethyl-L-aspartic acid sample using the following formula:

Visualization of Method Development Workflow

A systematic approach is crucial for developing a robust chiral separation method. The following diagram illustrates a typical workflow.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Start Define Analyte (3-Ethyl-L-aspartic acid) CSP_Selection Select CSPs - Macrocyclic Glycopeptide - Ligand-Exchange - Chiral Crown Ether Start->CSP_Selection Mode_Screening Screen Mobile Phase Modes - Reversed-Phase - Polar Organic - Normal Phase CSP_Selection->Mode_Screening Optimize_MP Optimize Mobile Phase - Organic Modifier % - Additive Type & Conc. - pH Mode_Screening->Optimize_MP Optimize_Params Optimize Parameters - Flow Rate - Temperature Optimize_MP->Optimize_Params Validation Method Validation - Specificity - Linearity & Range - Accuracy & Precision - Robustness Optimize_Params->Validation Final_Method Final Analytical Method Validation->Final_Method

Caption: Workflow for Chiral HPLC Method Development.

Conclusion

The determination of the enantiomeric purity of 3-Ethyl-L-aspartic acid is readily achievable through direct chiral HPLC. Macrocyclic glycopeptide, ligand-exchange, and chiral crown ether stationary phases each offer distinct advantages and separation mechanisms. The choice of the optimal method will depend on the specific requirements of the analysis, including desired resolution, run time, and compatibility with detection methods. A systematic approach to method development, starting with the screening of different CSPs and mobile phase conditions, followed by careful optimization, will ensure the development of a robust and reliable analytical method for the quality control and research of this important non-proteinogenic amino acid.

References

  • Ilisz, I., Grecsó, N., Papousek, R., Pataj, Z., Barták, P., Lázár, L., Fülöp, F., Lindner, W., & Péter, A. (2004). Comparative study on the liquid chromatographic enantioseparation of cyclic β-amino acids and the related cyclic β-aminohydroxamic acids on Cinchona alkaloid-based zwitterionic chiral stationary phases. Journal of Chromatography A, 1057(1-2), 143-152. [Link]

  • Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
  • Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2015). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. Molecules, 20(7), 11639-11657. [Link]

  • Sumika Chemical Analysis Service, Ltd. (n.d.). Enantiomer Separation of Non Aromatic Amino Acids by SUMICHIRAL OA. SUMICHIRAL TECHNICAL NEWS (Vol. 9712).
  • Miyazawa, T., Minowa, H., & Ueda, T. (2004). Separation of Enantiomers of Non-Protein Amino Acids by High-Performance Liquid Chromatography on a Chiral Ligand-Exchange Column. Chromatographia, 60(S1), S45-S50. [Link]

  • Miyazawa, T., Minowa, H., & Ueda, T. (2006). Enantiomeric Separation of Non-Protein Amino Acids by Chiral Ligand-Exchange High-Performance Liquid Chromatography. Journal of Liquid Chromatography & Related Technologies, 29(13), 1883-1894. [Link]

  • Schlauch, M., & Volk, F. J. (2001). Comparison of three chiral stationary phases with respect to their enantio- and diastereoselectivity for cyclic β-substituted α-amino acids. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 431-442. [Link]

  • Sumika Chemical Analysis Service, Ltd. (n.d.). SUMICHIRAL OA columns. Retrieved from a publicly available product brochure.
  • Öztepe, T., Kale, N. B., Reçber, T., & Bakırdere, S. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1683, 463529. [Link]

  • Konya, T. O., & Armstrong, D. W. (2020). Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column. Journal of Chromatography A, 1625, 461304. [Link]

  • Bioanalysis Zone. (n.d.). Astec CHIROBIOTIC Chiral HPLC Columns Brochure.
  • Nacalai Tesque, Inc. (n.d.). Handling Products: SUMICHIRAL OA.
  • Konya, T. O., & Armstrong, D. W. (2020). Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column. Journal of Chromatography A, 1625, 461304. [Link]

  • Chiral Technologies, Inc. (n.d.). SEPARATION OF FREE AMINO ACIDS AND PRIMARY AMINES USING DAICEL CROWN ETHER COLUMNS: CROWNPAK CR-I(+) AND CROWNPAK CR-I(-).
  • Ilisz, I., & Péter, A. (2021). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 26(15), 4648. [Link]

  • Hamase, K., & Zaitsu, K. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4593. [Link]

  • Sigma-Aldrich. (n.d.). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.
  • Hyun, M. H., Han, S. C., & Lee, C. W. (2001). New chiral crown ether stationary phase for the liquid chromatographic resolution of alpha-amino acid enantiomers. Journal of Chromatography A, 910(2), 359-365. [Link]

  • Hyun, M. H., Han, S. C., & Lee, C. W. (2001). New chiral crown ether stationary phase for the liquid chromatographic resolution of alpha-amino acid enantiomers. Journal of Chromatography A, 910(2), 359-365. [Link]

  • Kádár, S., & Ilisz, I. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas. Molecules, 29(9), 2213. [Link]

  • Konya, T. O., & Armstrong, D. W. (2019). Fast enantiomeric separation of amino acids using liquid chromatography/mass spectrometry on a chiral crown ether stationary phase. Journal of Separation Science, 42(1), 164-171. [Link]

  • Hyun, M. H., & Min, H. J. (2009). Preparation of a new crown ether-based chiral stationary phase containing thioester linkage for the liquid chromatographic separation of enantiomers. Journal of Chromatography A, 1216(44), 7480-7484. [Link]

  • Obrnuta faza. (n.d.). Astec Amino and Reversed-Phase Columns.
  • Ilisz, I., Aranyi, A., & Péter, A. (2004). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. Chromatographia, 60(S1), S43-S49. [Link]

  • Török, G., & Péter, A. (2004). HPLC Separation of enantiomers of some potential β-blockers of the aryloxyaminopropanol type using macrocyclic antibiotic chiral stationary phases. Journal of Biochemical and Biophysical Methods, 61(1-2), 1-12. [Link]

  • Gecse, Z. (2021). Synthesis and evaluation of chiral stationary phases derived from natural compounds for enantiomer separation (Doctoral dissertation, Technische Universität Wien). [Link]

  • Péter, A., Török, G., & Armstrong, D. W. (1998). High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary Phase. Journal of Chromatography A, 793(2), 283-296. [Link]

  • Cheng, C., & Wu, S. C. (2000). Analysis of the enzymatic racemization of D-aspartic acid to L-aspartic acid by the on-line coupling of a solid-phase extraction column and a ligand-exchange high-performance liquid chromatography column. Journal of Chromatography A, 896(1-2), 299-310. [Link]

  • Wang, A. X., & Armstrong, D. W. (2015). Evaluation of Dalbavancin as chiral selector for HPLC and comparison with Teicoplanin based chiral stationary phases. Journal of liquid chromatography & related technologies, 38(3), 253-259. [Link]

  • Zhang, T., & Armstrong, D. W. (2019). A teicoplanin-cyclodextrin bilayer chiral stationary phase boosts chiral separation of native amino acids. Analyst, 144(18), 5434-5439. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aspartic Acid and Asparagine on Obelisc R Column.
  • Fernandes, C., Tiritan, M. E., & Pinto, M. M. (2012). Enantiomeric Resolution and Docking Studies of Chiral Xanthonic Derivatives on Chirobiotic Columns. Molecules, 17(12), 14368-14385. [Link]

  • Anderson, J. L., & Armstrong, D. W. (2019). Environmentally Sustainable Achiral and Chiral Chromatographic Analysis of Amino Acids in Food Supplements. Molecules, 24(21), 3848. [Link]

  • Hamase, K., & Zaitsu, K. (2023). Development of a three-dimensional HPLC system for acidic amino acid enantiomers and determination of their amounts in mice lacking D-aspartic acid oxidase activity. Journal of Chromatography B, 1224, 123746. [Link]

  • Patel, S. (2015). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 7(3), 133-138. [Link]

Sources

Validation

Comprehensive Biological Activity Comparison: threo- vs erythro-3-Ethyl-L-aspartic Acid

Executive Summary For researchers and drug development professionals targeting glutamatergic pathways or engineering stereoselective biocatalysts, the substitution geometry of amino acids dictates both enzymatic viabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals targeting glutamatergic pathways or engineering stereoselective biocatalysts, the substitution geometry of amino acids dictates both enzymatic viability and pharmacological potency. 3-Ethyl-L-aspartic acid is a structurally expanded analog of 3-methylaspartate, featuring an ethyl group at the C3 (


) position.

This guide provides an in-depth comparison of the threo and erythro diastereomers of 3-ethyl-L-aspartic acid. We evaluate their divergent kinetic behaviors in biocatalytic synthesis via 3-methylaspartate ammonia-lyase (MAL) and contrast their pharmacological affinities as competitive inhibitors of Excitatory Amino Acid Transporters (EAATs).

Structural Nuance & Diastereomeric Divergence

The biological activities of threo-3-ethyl-L-aspartic acid and erythro-3-ethyl-L-aspartic acid are governed entirely by their stereochemical geometries at the C2 and C3 chiral centers.

  • L-threo Isomer ((2S, 3S)) : The ethyl group and the amino group are oriented anti-periplanar to one another. This configuration is biologically privileged, acting as the kinetically favored product in MAL-driven amination and mimicking the high-affinity binding geometry of classic EAAT inhibitors like L-TBOA (L-threo-

    
    -benzyloxyaspartate) [2].
    
  • L-erythro Isomer ((2S, 3R)) : The ethyl and amino groups are in a syn-geometry. Biologically, this structural crowding results in a steric clash within receptor and transporter binding pockets, rendering it a sluggish enzymatic substrate and a poor neuropharmacological tool [1].

Quantitative Enzyme Kinetics: The Biocatalytic Perspective

The most robust platform for understanding the biological activity of these isomers lies in their interactions with 3-methylaspartate ammonia-lyase (MAL, EC 4.3.1.2) . MAL naturally catalyzes the reversible anti-elimination of ammonia from threo-3-methylaspartate. When expanded to ethylfumarate substrates, MAL synthesizes both 3-ethylaspartate diastereomers, but at vastly different efficiencies [3].

The reaction pathways demonstrate profound stereochemical fidelity:

  • Fast Anti-Addition : Yields the dominant L-threo product. This is mediated by the Lys-331 basic residue in the MAL active site.

  • Slow Syn-Addition : Yields the minor L-erythro product, likely driven through secondary His-194 base catalysis [2].

Furthermore, kinetic isotopic studies reveal that C(3)–H bond cleavage is less rate-limiting for threo-3-ethylaspartic acid (primary isotope effect of 1.2) compared to its methyl homologue (1.7), showcasing how increased bulk slightly shifts the reaction's transition state [1].

MAL_Synthesis Substrate Ethylfumarate + NH3 Enzyme Methylaspartate Ammonia-Lyase (Lys-331 / His-194 active site) Substrate->Enzyme Amination Threo L-threo-3-Ethyl-L-aspartate (Anti-addition / Major / 60% Yield) Enzyme->Threo Fast Kinetics (Lys-331 mediated) Erythro L-erythro-3-Ethyl-L-aspartate (Syn-addition / Minor / 5% Yield) Enzyme->Erythro Slow Kinetics (His-194 mediated)

Fig 1: MAL-catalyzed amination of ethylfumarate favoring the threo diastereomer.

Table 1: MAL Biocatalytic Amination Profile (Ethylfumarate Substrate)
Parameterthreo-3-Ethyl-L-aspartic aciderythro-3-Ethyl-L-aspartic acid
Enzymatic Origin Anti-addition of ammoniaSyn-addition of ammonia
Reaction Yield (14 days) ~60% (Major Product)~5% (Minor Product)
Isotope Effect (Vmax) 1.2 (C3-H cleavage)Not determined (Rate too slow)
Relative Vmax / Km High Catalytic EfficiencySeverely Impaired Efficiency
Data derived from chemoenzymatic conversion studies monitoring MAL variants[1, 2].

Neuropharmacology: Transporter (EAAT) Affinity & Inhibition Dynamics

In the central nervous system, Excitatory Amino Acid Transporters (EAAT1–EAAT5) mediate the rapid clearance of the neurotransmitter L-Glutamate from synaptic clefts.


-substituted aspartic acids are the gold standard class of competitive EAAT inhibitors.

The mechanism relies heavily on the orientation of the C3 (


) substituent. Structural biology data on EAAT analogs (such as GltPh) demonstrate that the transporter's HP2 hairpin loop acts as a gate.
  • The threo Advantage : The anti-geometry of the threo-ethyl isomer projects the bulky aliphatic group into an accommodating hydrophobic pocket beneath the HP2 loop. This allows the molecule to competitively dock at the glutamate recognition site without being transported, locking the transporter in an outward-facing conformation.

  • The erythro Disadvantage : The syn-geometry forces the ethyl group to clash sterically with critical binding residues in the translocation pore, aborting high-affinity interactions.

EAAT_Pathway Glutamate L-Glutamate EAAT EAAT (Glutamate Transporter) HP2 Loop Binding Pocket Glutamate->EAAT Transport Clearance Synaptic Clearance EAAT->Clearance Reuptake Threo threo-3-Ethylaspartate (High Affinity Block) Threo->EAAT Competitive Inhibition Erythro erythro-3-Ethylaspartate (Steric Clash) Erythro->EAAT Poor Binding

Fig 2: Stereoselective competitive inhibition of EAATs by threo-3-ethyl-L-aspartate.

Self-Validating Experimental Protocols

To accurately test and compare these diastereomers, strict experimental controls must be established to separate the compounds and independently verify their biological activity.

Protocol A: Chemoenzymatic Synthesis & Diastereomeric Resolution

Causality: Traditional chemical asymmetric amination of fumarates suffers from poor diastereomeric excess (d.e.). By utilizing wild-type or engineered MAL, we exploit the enzyme's inherent stereochemical restrictions to synthesize primarily the L-threo product, ensuring higher purity downstream [2].

  • Reaction Assembly : Combine 50 mM ethylfumarate and 500 mM

    
     in 100 mM Tris-HCl buffer. Critical Step : Adjust pH strictly to 9.0 using NaOH to ensure the MAL catalytic Lys-331 is appropriately deprotonated for base catalysis.
    
  • Biocatalysis : Introduce purified 3-methylaspartate ammonia-lyase (MAL) and incubate at 30°C for up to 14 days to maximize conversion.

  • Quench & Extract : Terminate the reaction by dropping the pH to 3.0 via 1M HCl, precipitating the enzyme. Centrifuge and filter the supernatant.

  • Chiral Isolation & Validation : Separate the diastereomers using preparative Anion-Exchange Chromatography.

    • Self-Validating Mechanism: Validate the fractions via

      
      -NMR. The 
      
      
      
      coupling constant provides a definitive geometric signature. Anti-periplanar protons (threo) will exhibit a noticeably different
      
      
      -value (typically larger, ~7-9 Hz) compared to syn protons (erythro, ~2-4 Hz), guaranteeing the structural identity of the assay material prior to biological testing.
Protocol B: In Vitro EAAT Competitive Uptake Assay

Causality: To prove that the threo isomer prevents glutamate clearance while the erythro isomer fails to do so, competitive radioligand uptake must be quantified in live, transporter-expressing cells.

  • Cell Preparation : Plate HEK293 cells stably expressing EAAT2 in 24-well plates. Wash twice with an assay buffer (containing

    
     to power the transport gradient).
    
  • Ligand Application : Pre-incubate cells for 10 minutes with varying concentrations (

    
    ) of isolated threo- and erythro-3-ethyl-L-aspartic acid.
    
  • Radiotracer Addition : Spike the wells with 100 nM

    
    -L-Glutamate. Incubate for precisely 5 minutes at 37°C.
    
  • Termination & Scintillation : Wash rapidly with ice-cold,

    
    -free buffer (substituting Choline-Cl) to halt transport. Lyse cells in 0.1 N NaOH, and measure retained radioactivity via a liquid scintillation counter.
    
    • Self-Validating Mechanism: Always run a parallel control curve using L-TBOA (a highly potent, commercially available threo-EAAT inhibitor). If L-TBOA yields its literature standard

      
       (~10-40 
      
      
      
      ), the assay system is functionally intact. Transport baselines are established by "Vehicle Only" (Maximum transport) and "L-TBOA maximum dose" (Non-specific background).

References

  • Botting, N. P., et al. "Substrate specificity of the 3-methylaspartate ammonia-lyase reaction: Observation of differential relative reaction rates for substrate-product pairs." Biochemistry 27.8 (1988): 2953-2955. URL:[Link]

  • de Villiers, J., et al. "Alteration of the Diastereoselectivity of 3-Methylaspartate Ammonia Lyase by Using Structure-Based Mutagenesis." ChemCatChem 7.18 (2015): 2855-2863. URL:[Link]

  • BRENDA Enzyme Database: 3-methylaspartate ammonia-lyase (EC 4.3.1.2). Substrate specificity data. URL:[Link]

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.